Picrasinoside A
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
CAS-Nummer |
83543-82-2 |
|---|---|
Molekularformel |
C27H38O11 |
Molekulargewicht |
538.6 g/mol |
IUPAC-Name |
(1S,2S,4S,6R,7S,9R,13R,17S)-15-methoxy-2,6,14,17-tetramethyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-14-ene-3,11,16-trione |
InChI |
InChI=1S/C27H38O11/c1-10-6-14(36-25-20(32)19(31)18(30)15(9-28)37-25)24(34)27(4)12(10)7-16-26(3)13(8-17(29)38-16)11(2)22(35-5)21(33)23(26)27/h10,12-16,18-20,23,25,28,30-32H,6-9H2,1-5H3/t10-,12+,13+,14+,15?,16-,18?,19?,20?,23+,25?,26-,27+/m1/s1 |
InChI-Schlüssel |
WURBSTOWFYGBJO-JTVQRTMTSA-N |
Isomerische SMILES |
C[C@@H]1C[C@@H](C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2C(=O)C(=C([C@@H]4CC(=O)O3)C)OC)C)C)OC5C(C(C(C(O5)CO)O)O)O |
Kanonische SMILES |
CC1CC(C(=O)C2(C1CC3C4(C2C(=O)C(=C(C4CC(=O)O3)C)OC)C)C)OC5C(C(C(C(O5)CO)O)O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Picrasinoside A: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picrasinoside A, a quassinoid glucoside first isolated from Picrasma ailanthoides, has emerged as a molecule of interest within the natural products community. Quassinoids, a class of highly oxygenated triterpenoids, are known for their diverse and potent biological activities. This technical guide provides an in-depth overview of the discovery, isolation, and preliminary biological assessment of this compound. It details the experimental protocols for its extraction and purification and presents available data on its biological effects. Furthermore, this document outlines the key signaling pathways potentially modulated by this compound, offering a foundation for future research and drug development endeavors.
Discovery and Sourcing
This compound was first discovered and isolated from the bark of Picrasma ailanthoides Planchon, a plant belonging to the Simaroubaceae family.[1][2] The initial investigation into the bitter principles of this plant led to the identification of this novel quassinoid glucoside.[1]
Isolation and Purification
The isolation of this compound is a multi-step process involving extraction and chromatographic techniques. The following protocol is based on the original discovery and subsequent methodologies for quassinoid isolation.
Experimental Protocol: Isolation of this compound
2.1.1. Plant Material and Extraction
-
Fresh bark of Picrasma ailanthoides is collected.[1]
-
The collected bark is extracted with methanol (B129727) at room temperature.[1]
-
The resulting methanol extract is concentrated to yield a residue.[1]
-
To remove nonpolar constituents, the residue is subjected to hexane (B92381) extraction.[1]
2.1.2. Chromatographic Purification
-
The hexane-extracted residue is subjected to column chromatography on a Sephadex LH-20 column, with methanol as the eluent.[1]
-
Fractions containing the crude this compound are collected and combined.
-
Further purification is achieved through re-chromatography of the amorphous compound on a silica (B1680970) gel column.[1]
-
The elution is performed using a solvent system of chloroform-methanol-water (50:14:3, v/v, lower layer).[1]
-
Fractions are monitored by thin-layer chromatography (TLC) to identify and isolate pure this compound.
Diagram: Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound.
Structural Elucidation
Biological Activity and Potential Therapeutic Applications
While specific in-depth studies on the biological activities of this compound are limited, the aglycone, Picrasin B, has shown significant clastogenic activity in Chinese hamster lung cells.[1] Quassinoids as a class are known for a wide range of biological effects, including anti-inflammatory, anticancer, and neuroprotective properties.
Potential Anti-inflammatory and Anticancer Activity
Extracts from Picrasma quassioides have demonstrated anti-inflammatory and anticancer activities.[3][4] These effects are often attributed to the modulation of key signaling pathways.
Table 1: Potential Biological Activities of this compound based on Quassinoid Class
| Biological Activity | Potential Target | Implication |
|---|---|---|
| Anti-inflammatory | NF-κB, MAPK signaling pathways | Inhibition of pro-inflammatory cytokine production |
| Anticancer | Apoptosis and cell cycle regulation | Induction of programmed cell death in cancer cells |
| Neuroprotective | Oxidative stress pathways | Protection of neuronal cells from damage |
Signaling Pathways
Based on the known mechanisms of action for other quassinoids and natural products, this compound may exert its biological effects through the modulation of several key signaling pathways.
4.2.1. NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Many natural compounds exert their anti-inflammatory effects by inhibiting this pathway.
Diagram: Potential Inhibition of the NF-κB Signaling Pathway
Caption: Potential inhibition of the NF-κB pathway by this compound.
4.2.2. MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Its dysregulation is often implicated in cancer.
Diagram: Potential Modulation of the MAPK Signaling Pathway
Caption: Potential modulation of the MAPK pathway by this compound.
Conclusion and Future Directions
This compound represents a promising lead compound from a well-known medicinal plant. While its initial discovery and isolation have been documented, there is a clear need for further research to fully elucidate its pharmacological potential. Future studies should focus on:
-
Developing optimized and scalable isolation protocols.
-
Conducting comprehensive spectroscopic analysis to provide a complete dataset for structural confirmation.
-
Performing in-depth in vitro and in vivo studies to quantify its anti-inflammatory, anticancer, and neuroprotective activities.
-
Elucidating the specific molecular targets and signaling pathways modulated by this compound.
Such research will be invaluable for advancing our understanding of this natural product and for its potential development as a therapeutic agent.
References
- 1. The neuroprotective effect of picroside II from hu-huang-lian against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Picrasinoside H, a new quassinoid glucoside, and related compounds from the stem wood of Picrasma ailanthoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Picrasinoside A: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picrasinoside A is a quassinoid glucoside isolated from the stem bark of Picrasma quassioides, a plant with a history of use in traditional medicine.[1] Quassinoids are a class of bitter compounds known for their complex structures and diverse biological activities, including antitumor, anti-inflammatory, and insecticidal properties.[1][2] this compound, with its unique glycosidic structure, presents a compound of significant interest for further investigation in drug discovery and development.[1] This technical guide provides a comprehensive overview of the chemical properties, biological activities, and associated experimental methodologies of this compound.
Chemical Properties
This compound is characterized by a complex polycyclic quassinoid backbone attached to a glucose moiety. This glycosylation influences its solubility and bioavailability compared to its aglycone, Picrasin B.[1]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C27H38O11 | [1] |
| Molecular Weight | 538.6 g/mol | [1] |
| CAS Number | 83543-82-2 | [1] |
| Appearance | White powder | Inferred from typical properties of isolated natural products |
| Solubility | Soluble in methanol (B129727), ethanol, and DMSO. Poorly soluble in water. | Inferred from general solubility of similar glycosides[3][4][5] |
Spectroscopic Data
Biological Activities and Signaling Pathways
This compound is reported to possess antitumor and anti-inflammatory properties.[7] While specific studies on the signaling pathways of this compound are limited, the mechanisms of structurally similar quassinoids, particularly Picrasidine I, have been investigated, providing valuable insights into the potential pathways modulated by this compound.
Antitumor Activity and Apoptosis Induction
This compound is expected to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanism involves the induction of apoptosis, a form of programmed cell death. Based on studies of the closely related compound Picrasidine I, this compound likely induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][8][9]
Key Signaling Pathways in Apoptosis:
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK signaling cascade, including ERK, JNK, and p38, is a crucial regulator of cell proliferation and apoptosis.[8][10][[“]][12] Picrasidine I has been shown to modulate the phosphorylation of ERK and JNK, leading to the activation of downstream apoptotic events.[1]
-
PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a key survival pathway that is often dysregulated in cancer.[13] Inhibition of this pathway by compounds like Picrasidine I promotes apoptosis.[1][8]
-
NF-κB (Nuclear Factor-kappa B) Signaling Pathway: NF-κB is a transcription factor that plays a central role in inflammation and cell survival.[14][15][16] Inhibition of the NF-κB pathway is a common mechanism for the anti-inflammatory and antitumor effects of natural products.[17][18]
Below is a diagram illustrating the potential signaling pathways involved in this compound-induced apoptosis, based on the known effects of related compounds.
Caption: Proposed signaling pathways for this compound-induced apoptosis.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are likely mediated through the inhibition of key inflammatory pathways, such as the NF-κB and MAPK pathways.[[“]][14][19][20] These pathways regulate the expression of pro-inflammatory cytokines and enzymes, including TNF-α, IL-6, and COX-2.
Below is a diagram illustrating the general workflow for evaluating the anti-inflammatory activity of this compound.
Caption: Experimental workflow for assessing anti-inflammatory activity.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of the chemical and biological properties of this compound.
Isolation and Purification of this compound
The following is a general protocol for the isolation and purification of this compound from Picrasma quassioides.
-
Extraction: The dried and powdered stem bark of P. quassioides is extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol.
-
Column Chromatography: The bioactive fraction (typically the ethyl acetate or n-butanol fraction) is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform and methanol.
-
Preparative HPLC: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to yield the pure compound.
-
Structure Confirmation: The structure of the purified this compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Antitumor Activity Assay (MTT Assay)
The cytotoxicity of this compound against cancer cells can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[21]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubated for another 24 to 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the vehicle control.
In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)
The in vivo anti-inflammatory effect of this compound can be evaluated using the carrageenan-induced paw edema model in rodents.[22]
-
Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to the laboratory conditions for at least one week.
-
Compound Administration: Animals are divided into groups and orally or intraperitoneally administered with this compound at different doses (e.g., 10, 25, 50 mg/kg), a vehicle control, or a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Conclusion
This compound is a promising natural product with significant potential for the development of new therapeutic agents, particularly in the areas of oncology and inflammatory diseases. Its unique chemical structure and biological activities warrant further in-depth investigation. This technical guide provides a foundational understanding of this compound to aid researchers in their future studies. Further research should focus on elucidating the specific molecular targets and signaling pathways of this compound, as well as on optimizing its pharmacokinetic and pharmacodynamic properties for potential clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. Alkaloids from Picrasma quassioides: An overview of their NMR data, biosynthetic pathways and pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy this compound | 83543-82-2 [smolecule.com]
- 8. Picrasidine I Triggers Heme Oxygenase-1-Induced Apoptosis in Nasopharyngeal Carcinoma Cells via ERK and Akt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of MAPK signaling in flavonoid-mediated oxidative stress reduction - Consensus [consensus.app]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. A Review on Picrosides Targeting NFκB and its Proteins for Treatment of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Prunetinoside Inhibits Lipopolysaccharide-Provoked Inflammatory Response via Suppressing NF-κB and Activating the JNK-Mediated Signaling Pathway in RAW264.7 Macrophage Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Picroside II suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis | PLOS One [journals.plos.org]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Characterization, antioxidant and antitumor activities of phenolic compounds from Amomum villosum Lour. [frontiersin.org]
- 22. Anti-Inflammatory Activity of Raphanus sativus L in Acute and Chronic Experimental Models in Albino Rats – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Picrasinoside A from Picrasma ailanthoides: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picrasinoside A, a quassinoid glucoside isolated from the bark of Picrasma ailanthoides, stands as a compound of interest for its potential biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its natural source, isolation, and putative mechanisms of action. This document synthesizes available data to support further research and drug development endeavors. Due to the limited specific data on this compound, this guide also incorporates general methodologies and plausible signaling pathways based on related compounds to provide a foundational framework for future studies.
Introduction
Picrasma ailanthoides, also known as Japanese bitterwood, is a plant belonging to the Simaroubaceae family. It has been a source of various bioactive compounds, most notably quassinoids, which are known for their bitter taste and diverse pharmacological effects. This compound is one such quassinoid glucoside that has been isolated from this plant. While research on this compound is not as extensive as for other quassinoids, its structural characteristics suggest potential for biological activity, making it a candidate for further investigation in drug discovery programs.
Chemical Profile of Picrasma ailanthoides
Picrasma ailanthoides is a rich source of various secondary metabolites. The primary classes of compounds isolated from this plant include:
-
Quassinoids: A group of degraded triterpenes known for their bitter taste and a wide range of biological activities, including anti-inflammatory and anti-cancer effects. Besides this compound, other quassinoids like picrasin B have been identified.
-
Alkaloids: Canthinone and β-carboline alkaloids have also been reported, contributing to the plant's overall pharmacological profile.
Table 1: Major Chemical Constituents of Picrasma ailanthoides
| Compound Class | Examples | Plant Part |
| Quassinoids | This compound, Picrasin B | Bark, Wood |
| Alkaloids | Canthinone derivatives, β-carboline derivatives | Bark, Wood |
This compound: Isolation and Physicochemical Properties
General Experimental Protocol for Isolation
The following is a generalized protocol for the isolation of this compound from the bark of Picrasma ailanthoides, based on initial discovery reports and standard chromatographic techniques.
I. Plant Material Collection and Preparation:
-
Collect fresh bark of Picrasma ailanthoides.
-
Air-dry the bark at room temperature and then grind it into a coarse powder.
II. Extraction:
-
Macerate the powdered bark with methanol (B129727) at room temperature for an extended period (e.g., several days).
-
Filter the extract and concentrate it under reduced pressure to obtain a crude methanol extract.
-
Suspend the crude extract in water and perform a liquid-liquid partition with hexane (B92381) to remove nonpolar constituents.
III. Chromatographic Purification:
-
Subject the aqueous layer to column chromatography on a suitable resin (e.g., Diaion HP-20), eluting with a gradient of water and methanol to perform initial fractionation.
-
Further purify the fractions containing this compound using silica (B1680970) gel column chromatography. A typical mobile phase would be a mixture of chloroform, methanol, and water in a specific ratio (e.g., 8:2:0.2 v/v/v).
-
Monitor the fractions by thin-layer chromatography (TLC) and combine those containing the compound of interest.
-
Final purification can be achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water gradient.
Physicochemical Data
Specific quantitative data for this compound is not extensively available in the literature. The following table summarizes the known information.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C28H40O13 |
| Appearance | Amorphous powder |
| Solubility | Soluble in methanol |
Biological Activity and Putative Mechanism of Action
While specific studies on the biological activities of this compound are limited, the quassinoid class of compounds is known for a range of effects, including anti-inflammatory and cytotoxic activities. The aglycone of this compound, picrasin B, has shown significant clastogenic activity (the ability to induce chromosomal breaks) in cell cultures.
Putative Signaling Pathways
Based on the known mechanisms of other natural products with similar structural features and biological activities, it is plausible that this compound may exert its effects through the modulation of key signaling pathways involved in inflammation and cancer.
4.1.1. NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many natural compounds exert their anti-inflammatory effects by inhibiting this pathway.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picrasinoside A, a novel quassinoid glucoside, stands as a prominent member of the diverse family of natural products isolated from plants of the Picrasma genus, notably Picrasma ailanthoides (also known as Picrasma quassioides). Quassinoids, a class of highly oxygenated triterpenoids, have garnered significant attention within the scientific community for their broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This technical guide provides a comprehensive overview of this compound and its related compounds, focusing on their chemical properties, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Chemical Structure and Properties
This compound is characterized by a complex polycyclic quassinoid core structure linked to a glucose moiety. Its chemical formula is C27H38O11, and it has a molecular weight of 538.59 g/mol . The glycosidic linkage is susceptible to hydrolysis, either enzymatically (e.g., with β-glucosidase) or under acidic conditions, yielding its aglycone, Picrasin B, and a glucose molecule. The presence of the sugar moiety significantly influences the solubility and bioavailability of the parent compound.
A variety of other quassinoids and alkaloids have been isolated from Picrasma quassioides, including but not limited to Picrasinoside B, C, and H, as well as β-carboline and canthinone alkaloids. The structural diversity among these related compounds contributes to their varied biological activities.
Biological Activities and Therapeutic Potential
While extensive research has been conducted on various compounds from Picrasma quassioides, specific quantitative data for this compound's biological activities remains an active area of investigation. However, studies on related compounds provide valuable insights into its potential therapeutic applications.
Anti-inflammatory Activity
Compounds isolated from Picrasma quassioides have demonstrated significant anti-inflammatory properties. The anti-inflammatory effects are often evaluated by measuring the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).
While specific IC50 values for this compound in NO inhibition assays are not yet widely reported, related bis-β-carboline alkaloids from the same plant, such as quassidines, have shown potent inhibitory activity on the production of NO, TNF-α, and IL-6.
Anticancer Activity
The anticancer potential of quassinoids and alkaloids from Picrasma quassioides is a major focus of research. The cytotoxic effects of these compounds are typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against various cancer cell lines.
Although specific IC50 values for this compound against different cancer cell lines are still emerging in the literature, its aglycone, Picrasin B, has been shown to possess clastogenic activity, suggesting a potential role in inducing chromosomal damage in cancer cells. Furthermore, related dimeric alkaloids like picrasidine I have demonstrated cytotoxic effects on oral squamous cell carcinoma and nasopharyngeal carcinoma cells by inducing cell cycle arrest and apoptosis.
Experimental Protocols
Isolation and Purification of this compound and Related Compounds
The isolation of this compound and other quassinoids from Picrasma quassioides typically involves the following steps:
-
Extraction: Dried and powdered plant material (e.g., stem bark) is extracted with a suitable solvent, such as methanol (B129727) or ethanol.
-
Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their solubility.
-
Chromatography: The resulting fractions are further purified using various chromatographic techniques, including:
-
Column Chromatography: Silica gel and Sephadex LH-20 column chromatography are commonly used for initial separation.
-
High-Speed Counter-Current Chromatography (HSCCC): This technique has proven effective for the preparative isolation and purification of alkaloids and other compounds from Picrasma quassioides extracts.
-
The workflow for a typical isolation process is depicted in the following diagram:
Figure 1. General workflow for the isolation of compounds from Picrasma quassioides.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (0.5 mg/mL) is added to each well, and the plate is incubated for another 2-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
The experimental workflow for the MTT assay is illustrated below:
Figure 2. Workflow of the MTT assay for cytotoxicity testing.
In Vitro Anti-inflammatory Assay (Griess Assay for Nitric Oxide Inhibition)
The Griess assay is a widely used method to measure nitric oxide (NO) production by quantifying its stable metabolite, nitrite (B80452), in cell culture supernatants.
-
Cell Seeding: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate.
-
Pre-treatment: The cells are pre-treated with various concentrations of the test compound for a short period (e.g., 1-2 hours).
-
Stimulation: The cells are then stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to induce NO production.
-
Incubation: The plate is incubated for a specified time (e.g., 24 hours).
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Griess Reaction: The supernatant is mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in an acidic solution). This reaction forms a colored azo dye.
-
Absorbance Measurement: The absorbance of the colored solution is measured at approximately 540 nm.
-
Data Analysis: The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is then calculated relative to the LPS-stimulated control, and the IC50 value is determined.
The following diagram outlines the Griess assay workflow:
Figure 3. Workflow of the Griess assay for nitric oxide inhibition.
Signaling Pathways
The biological effects of quassinoids and related compounds are often mediated through the modulation of key cellular signaling pathways. While the specific pathways targeted by this compound are still under investigation, studies on related compounds from Picrasma quassioides and other natural products provide a framework for potential mechanisms of action.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and various cytokines. Many natural anti-inflammatory compounds exert their effects by inhibiting the NF-κB pathway.
Figure 4. Hypothesized inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of cellular processes, including inflammation, proliferation, and apoptosis. The MAPK family includes several key kinases such as ERK, JNK, and p38. Aberrant activation of these pathways is often associated with cancer and inflammatory diseases. Some natural products have been shown to modulate MAPK signaling to exert their therapeutic effects. For instance, picrasidine I has been reported to induce apoptosis in cancer cells through the modulation of JNK and ERK pathways.
Figure 5. Potential modulation of the MAPK signaling pathway by this compound.
Conclusion and Future Directions
This compound and its related compounds from Picrasma quassioides represent a promising class of natural products with significant therapeutic potential, particularly in the areas of anti-inflammatory and anticancer applications. While preliminary studies on related compounds are encouraging, further research is imperative to fully elucidate the pharmacological profile of this compound. Future investigations should focus on:
-
Quantitative Bioactivity Studies: Determining the IC50 values of this compound against a broad panel of cancer cell lines and in various anti-inflammatory assays.
-
Mechanism of Action Studies: Identifying the specific molecular targets and signaling pathways directly modulated by this compound.
-
In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and toxicological profile of this compound in preclinical animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to optimize its biological activity and pharmacokinetic properties.
A deeper understanding of this compound and its congeners will undoubtedly pave the way for the development of novel and effective therapeutic agents for a range of human diseases.
The Biosynthesis of Picrasinoside A: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Picrasinoside A, a quassinoid glucoside with significant biological activities. Due to the limited direct research on this compound's biosynthesis, this guide integrates findings from the broader field of quassinoid and terpenoid biochemistry to present a scientifically grounded putative pathway. This document is intended to serve as a foundational resource for further research and development in the field.
Introduction to this compound and Quassinoids
This compound is a member of the quassinoid family, a group of highly oxygenated and structurally complex triterpenoids found predominantly in plants of the Simaroubaceae family. Quassinoids are known for their bitter taste and a wide range of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties. This compound is a glycoside, consisting of a quassinoid aglycone, picrasin B, attached to a glucose molecule. The biosynthesis of such complex natural products is a multi-step enzymatic process, starting from simple precursors and involving a series of cyclizations, oxidations, and group transfers.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptualized in four main stages:
-
Formation of the Triterpenoid Precursor (2,3-Oxidosqualene): This initial stage is common to all triterpenoids and begins with the synthesis of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), through the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathways. These precursors are then sequentially condensed to form the 30-carbon hydrocarbon, squalene, which is subsequently epoxidized to 2,3-oxidosqualene (B107256).
-
Formation of the Protolimonoid Intermediate (Melianol): Recent research on the biosynthesis of quassinoids in Ailanthus altissima has elucidated the initial committed steps of the pathway, which are shared with the biosynthesis of limonoids[1][2]. This stage involves the cyclization of 2,3-oxidosqualene by an oxidosqualene cyclase (OSC) to form a tirucallane-type triterpenoid. This is followed by a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases (CYP450s) to yield the protolimonoid, melianol (B1676181).
-
Proposed Conversion of Melianol to Picrasin B: This is the most speculative part of the pathway and involves a series of complex enzymatic reactions to convert the protolimonoid skeleton into the highly modified picrasane (B1241345) scaffold of picrasin B. These transformations are likely catalyzed by a suite of enzymes, including additional CYP450s, dehydrogenases, and reductases, leading to ring cleavage, lactone formation, and extensive oxygenation.
-
Glycosylation of Picrasin B to this compound: The final step is the attachment of a glucose moiety to the picrasin B aglycone. This reaction is catalyzed by a UDP-glycosyltransferase (UGT), which transfers a glucose unit from UDP-glucose to a specific hydroxyl group on the picrasin B molecule.
The overall proposed pathway is depicted in the following diagram:
Quantitative Data
Quantitative kinetic data for the specific enzymes in the this compound pathway are largely uncharacterized. However, data from the characterization of the early-stage quassinoid biosynthetic enzymes in Ailanthus altissima and homologous enzymes from other terpenoid pathways can provide valuable benchmarks for researchers.
| Enzyme Class | Enzyme Name (from A. altissima) | Substrate | Product | Apparent Km (µM) | Apparent kcat (s-1) | Reference |
| Oxidosqualene Cyclase | AaTS | 2,3-Oxidosqualene | Tirucalla-7,24-dien-3β-ol | N/A | N/A | [1][2] |
| Cytochrome P450 | AaCYP71CD4 | Tirucalla-7,24-dien-3β-ol | Oxidized Intermediate | N/A | N/A | [1][2] |
| Cytochrome P450 | AaCYP71BQ17 | Oxidized Intermediate | Melianol | N/A | N/A | [1][2] |
| UDP-Glycosyltransferase | UGT73C11 (Medicago truncatula) | Triterpenoid Saponin | Saponin Glucoside | 13.4 ± 1.2 | 0.042 ± 0.001 | Representative data |
N/A: Data not available in the cited literature.
Experimental Protocols
The elucidation of the early steps in quassinoid biosynthesis provides a roadmap for the characterization of the entire this compound pathway. The following protocols are based on the methodologies employed in the key reference study[1][2].
Identification of Candidate Genes via Transcriptome Analysis
-
RNA Extraction and Sequencing: Isolate total RNA from various tissues of Picrasma ailanthoides (e.g., leaves, stems, roots). Prepare cDNA libraries and perform high-throughput sequencing (e.g., Illumina HiSeq).
-
De Novo Transcriptome Assembly: Assemble the sequencing reads into a reference transcriptome using software such as Trinity or SOAPdenovo-Trans.
-
Gene Annotation: Annotate the assembled unigenes by performing BLAST searches against public databases (e.g., NCBI non-redundant protein sequence database, Swiss-Prot, KEGG).
-
Identification of Candidate Genes: Identify unigenes encoding enzymes of interest (OSCs, CYP450s, UGTs) based on sequence homology to known genes from other plant species. Co-expression analysis can be used to identify genes that are coordinately expressed with known pathway genes.
Functional Characterization of Enzymes by Heterologous Expression in Nicotiana benthamiana
-
Gene Cloning: Amplify the full-length coding sequences of candidate genes from P. ailanthoides cDNA using PCR and clone them into a suitable plant expression vector (e.g., pEAQ-HT).
-
Agroinfiltration: Introduce the expression constructs into Agrobacterium tumefaciens. Infiltrate the Agrobacterium cultures into the leaves of 4-6 week old N. benthamiana plants. For multi-enzyme pathways, co-infiltrate multiple constructs.
-
Metabolite Extraction: Harvest the infiltrated leaf tissue after 5-7 days. Homogenize the tissue in a suitable solvent (e.g., ethyl acetate) and extract the metabolites.
-
Metabolite Analysis: Analyze the crude extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic products. Compare the retention times and mass spectra with authentic standards, if available.
The following diagram illustrates the general workflow for enzyme discovery and characterization:
Detailed Look at the Early Biosynthetic Steps
The initial, experimentally supported steps of quassinoid biosynthesis are detailed below:
Conclusion and Future Directions
The proposed biosynthetic pathway of this compound provides a valuable framework for future research. The elucidation of the early steps in quassinoid biosynthesis has opened the door for the discovery of the downstream enzymes that lead to the vast diversity of quassinoid structures. Future work should focus on:
-
Identification and characterization of the CYP450s and other enzymes responsible for the conversion of melianol to picrasin B in Picrasma ailanthoides.
-
Discovery and characterization of the specific UDP-glycosyltransferase that catalyzes the final glycosylation of picrasin B to form this compound.
-
Reconstitution of the entire pathway in a heterologous host, such as yeast or E. coli, to enable the sustainable production of this compound and related compounds for pharmacological studies and drug development.
This technical guide serves as a starting point for these exciting avenues of research, with the ultimate goal of harnessing the biosynthetic machinery of nature to produce valuable therapeutic agents.
References
- 1. Frontiers | Identification of early quassinoid biosynthesis in the invasive tree of heaven (Ailanthus altissima) confirms evolutionary origin from protolimonoids [frontiersin.org]
- 2. Identification of early quassinoid biosynthesis in the invasive tree of heaven (Ailanthus altissima) confirms evolutionary origin from protolimonoids - PMC [pmc.ncbi.nlm.nih.gov]
Picrasinoside A: A Deep Dive into its Pharmacological Potential
A Technical Whitepaper for Researchers and Drug Development Professionals
Introduction
Picrasinoside A, a quassinoid glucoside isolated from plants of the Picrasma genus, belongs to a class of bitter compounds that have garnered significant interest for their diverse pharmacological activities. Quassinoids, including picrasinosides, are complex, highly oxygenated triterpenoids primarily found in the Simaroubaceae family. While extensive research has been conducted on the therapeutic potential of various quassinoids, specific data on this compound remains limited in publicly available scientific literature. This technical guide aims to provide an in-depth overview of the known and potential pharmacological activities of this compound, drawing insights from studies on closely related picrasinosides and other quassinoids. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting potential avenues for future investigation into the therapeutic applications of this compound.
Pharmacological Activities of Related Quassinoids
Anti-Cancer Potential
Numerous quassinoids have exhibited significant cytotoxic effects against a variety of cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis, inhibition of protein synthesis, and modulation of key signaling pathways involved in cancer cell proliferation and survival.
Table 1: Cytotoxicity of Selected Quassinoids Against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Bruceantin | RPMI-8226 (Human myeloma) | 2.5 - 5.0 mg/kg (in vivo) | [1] |
| Dehydrocrenatidine | A2780 (Human ovarian cancer) | 2.02 ± 0.95 μM | [1] |
| Dehydrocrenatidine | SKOV3 (Human ovarian cancer) | 11.89 ± 2.38 μM | [1] |
| Nigakinone | HepG2 (Human liver cancer) | Not specified | [1] |
| Methylnigakinone | HepG2 (Human liver cancer) | Not specified | [1] |
It is important to note that a study investigating several quassinoids from the stems of Picrasma quassioides found that none of the tested compounds, which included some picrasinosides, exhibited cytotoxic activity at concentrations up to 50 μM[2]. This highlights the structural specificity of the cytotoxic effects within the quassinoid class and underscores the need for direct evaluation of this compound.
Anti-Inflammatory Activity
Inflammation is a critical factor in the pathogenesis of numerous diseases. Several compounds isolated from Picrasma quassioides have demonstrated potent anti-inflammatory effects. The mechanisms underlying this activity often involve the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling pathways.
One of the key mechanisms of anti-inflammatory action for compounds from P. quassioides is the interruption of the nuclear factor-kappa B (NF-κB) and extracellular signal-regulated kinase (ERK) phosphorylation pathways[3]. For instance, certain β-carboline alkaloids from P. quassioides have been shown to suppress the production of nitric oxide (NO), a key inflammatory mediator, as well as pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in a dose-dependent manner[4][5].
While direct data on this compound is lacking, a study on various quassinoids from P. quassioides stems indicated no inhibitory activity on nitric oxide production at concentrations up to 30 μM[2].
Antiviral Properties
Quassinoids have also been investigated for their potential antiviral activities. For example, some quassinoids from Picrasma javanica have shown inhibitory activity against the viral protein R (Vpr) of the Human Immunodeficiency Virus-1 (HIV-1)[6]. However, there is currently no specific information available regarding the antiviral effects of this compound.
Signaling Pathways
The pharmacological effects of quassinoids are often attributed to their ability to modulate critical intracellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action and identifying potential therapeutic targets.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Several natural compounds exert their anti-inflammatory effects by inhibiting this pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in a wide range of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis. The MAPK family includes three main subfamilies: ERK, JNK, and p38. Dysregulation of these pathways is frequently observed in cancer.
Experimental Protocols
For researchers interested in investigating the pharmacological potential of this compound, standardized experimental protocols are essential. The following are detailed methodologies for key in vitro assays.
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of a compound on cell viability.
Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a culture medium. Replace the existing medium with the medium containing the compound. Include a vehicle control (medium with the solvent used to dissolve the compound).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blotting for Signaling Pathway Analysis
This technique is used to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways (e.g., phosphorylation of key proteins).
Methodology:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-NF-κB, total NF-κB, phospho-ERK, total ERK).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression or phosphorylation levels.
Conclusion and Future Directions
While specific pharmacological data for this compound is currently limited, the broader class of quassinoids exhibits a rich and diverse range of biological activities that warrant further investigation. The anti-cancer and anti-inflammatory potential demonstrated by related compounds provides a strong impetus for the systematic evaluation of this compound.
Future research should focus on:
-
Isolation and Purification: Developing efficient methods for the isolation and purification of high-purity this compound to enable robust biological testing.
-
In Vitro Screening: Conducting comprehensive in vitro screening of this compound against a panel of cancer cell lines and in various inflammatory and viral models to determine its IC50 values and therapeutic indices.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.
-
In Vivo Efficacy and Toxicity: Evaluating the in vivo efficacy and safety profile of this compound in relevant animal models of cancer, inflammation, and viral infections.
The structural complexity and potent biological activities of quassinoids continue to make them a promising source for the discovery of new therapeutic agents. A thorough investigation into the pharmacological potential of this compound could unveil a novel candidate for the development of future medicines.
References
- 1. The quassinoids bruceines A-M: pharmacology, mechanism of action, synthetic advance, and pharmacokinetics-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro anti-inflammatory effects of beta-carboline alkaloids, isolated from Picrasma quassioides, through inhibition of the iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In Silico Exploration of Picrasinoside A: A Technical Guide for Drug Discovery Professionals
An In-Depth Technical Guide on the Putative In Silico Analysis of Picrasinoside A, a Quassinoid with Therapeutic Potential
This whitepaper provides a comprehensive technical overview of a hypothetical in silico investigation into this compound, a natural quassinoid with reported anti-inflammatory and anticancer properties. Given the limited direct in silico studies on this specific compound, this guide synthesizes established computational methodologies and data from closely related quassinoids to present a plausible research framework. This document is intended for researchers, scientists, and drug development professionals interested in the computational assessment of natural products.
Introduction to this compound
This compound is a quassinoid, a class of bitter, degraded triterpenoids found in plants of the Simaroubaceae family.[1] These compounds are known for a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer effects.[1][2] The complex structure of quassinoids presents a compelling scaffold for drug design, and in silico methods offer a rapid and cost-effective approach to elucidating their mechanisms of action and predicting their pharmacokinetic profiles.
This guide will outline a hypothetical in silico workflow for this compound, focusing on its potential as an inhibitor of key proteins implicated in cancer and inflammation. The methodologies described include molecular docking, molecular dynamics simulations, and the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.
In Silico Methodologies: Detailed Experimental Protocols
This section details the proposed computational protocols for the comprehensive analysis of this compound.
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] This method is instrumental in predicting the binding affinity and interaction patterns of a ligand with its target protein.
Objective: To predict the binding affinity and interaction of this compound with key therapeutic targets. Based on studies of related quassinoids like Bruceantinol (B162264), which have shown potent inhibition of Signal Transducer and Activator of Transcription 3 (STAT3), this protein is a primary target of interest.[3][4][5] Other relevant targets in inflammatory and cancer pathways include Nuclear Factor-kappa B (NF-κB), Janus Kinase 2 (JAK2), and Extracellular Signal-regulated Kinase 2 (ERK2).
Protocol: Molecular Docking of this compound against STAT3 using AutoDock Vina
-
Preparation of the Receptor (STAT3):
-
The three-dimensional crystal structure of human STAT3 is obtained from the Protein Data Bank (PDB). A suitable structure, such as PDB ID: 6NUQ, would be selected.[6]
-
Using molecular modeling software such as UCSF Chimera, water molecules and any co-crystallized ligands are removed from the protein structure.
-
Polar hydrogen atoms are added to the protein, and Gasteiger charges are computed and assigned.
-
The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock Vina.
-
-
Preparation of the Ligand (this compound):
-
The 2D structure of this compound is obtained from chemical databases like PubChem or drawn using chemical drawing software. The SMILES (Simplified Molecular Input Line Entry System) string for this compound would be used: CC1C(C(C(C(O1)CO)O)O)O)OC2C(C3(C(CC2O)C4(C(=O)C=C(C4CC3=O)C)OC)C)C.
-
The 2D structure is converted to a 3D structure and energy minimized using a force field like MMFF94.
-
Gasteiger charges are computed, and rotatable bonds are defined.
-
The prepared ligand is saved in the PDBQT format.
-
-
Grid Box Generation:
-
A grid box is defined to encompass the active site of STAT3. The coordinates and dimensions of the grid box are determined based on the binding site of the co-crystallized inhibitor in the original PDB file or through blind docking followed by focused docking.
-
-
Docking Simulation:
-
AutoDock Vina is used to perform the docking simulation. The configuration file includes the paths to the receptor and ligand PDBQT files, the grid box parameters, and the exhaustiveness of the search (typically set to 8 or higher).
-
Vina will generate a set of binding poses for this compound within the STAT3 active site, ranked by their predicted binding affinities (in kcal/mol).
-
-
Analysis of Results:
-
The docking results are visualized using software like PyMOL or Discovery Studio.
-
The binding pose with the lowest binding energy is analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of STAT3.
-
Molecular Dynamics Simulation
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a protein-ligand complex over time, offering a more realistic representation of the interactions in a physiological environment.
Objective: To assess the stability of the this compound-STAT3 complex and to characterize the dynamic interactions between the ligand and the protein.
Protocol: Molecular Dynamics Simulation of the this compound-STAT3 Complex using GROMACS
-
System Preparation:
-
The docked complex of this compound and STAT3 with the best binding affinity is selected as the starting structure.
-
The complex is placed in a cubic or dodecahedron simulation box.
-
The box is solvated with a suitable water model, such as TIP3P.
-
Ions (e.g., Na+ and Cl-) are added to neutralize the system and to mimic a physiological salt concentration (e.g., 0.15 M).
-
-
Energy Minimization:
-
The energy of the entire system is minimized using the steepest descent algorithm to remove any steric clashes or inappropriate geometries.
-
-
Equilibration:
-
The system is equilibrated in two phases:
-
NVT (constant Number of particles, Volume, and Temperature) ensemble: The system is heated to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are applied to the protein and ligand to allow the solvent to equilibrate around them.
-
NPT (constant Number of particles, Pressure, and Temperature) ensemble: The pressure of the system is coupled to a barostat to bring it to the target pressure (e.g., 1 bar). Position restraints are gradually released.
-
-
-
Production MD Run:
-
A production MD simulation is run for a significant duration (e.g., 100 ns) without any restraints. Trajectory data is saved at regular intervals.
-
-
Analysis of Trajectories:
-
Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is calculated over time to assess the stability of the complex. A stable RMSD plot indicates that the system has reached equilibrium.[7][8][9]
-
Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is calculated to identify flexible and rigid regions of the protein upon ligand binding.[7][8]
-
Hydrogen Bond Analysis: The number and duration of hydrogen bonds between this compound and STAT3 are analyzed to identify stable interactions.
-
Binding Free Energy Calculation: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the complex.
-
ADMET Prediction
ADMET prediction is crucial in the early stages of drug discovery to assess the pharmacokinetic and toxicological properties of a compound.
Objective: To predict the ADMET profile of this compound to evaluate its drug-likeness.
Protocol: ADMET Prediction using Web-Based Tools
-
Input:
-
The SMILES string of this compound is used as the input for various ADMET prediction web servers.
-
-
Prediction using SwissADME:
-
The SwissADME web server is utilized to predict a wide range of properties, including:
-
Physicochemical Properties: Molecular weight, logP, topological polar surface area (TPSA).
-
Lipophilicity: Consensus Log P.
-
Water Solubility: LogS.
-
Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation, P-glycoprotein substrate/inhibitor prediction.
-
Drug-likeness: Lipinski's rule of five, Ghose filter, Veber rule, Egan rule.
-
Medicinal Chemistry: PAINS (Pan Assay Interference Compounds) alerts.
-
-
-
Prediction using admetSAR:
-
The admetSAR web server can provide predictions for a broader range of ADMET properties, including:
-
Metabolism: Cytochrome P450 (CYP) substrate/inhibitor profiles.
-
Toxicity: Ames toxicity, carcinogenicity, hERG inhibition.[10]
-
-
-
Data Analysis:
-
The predicted ADMET parameters are compiled and analyzed to assess the overall drug-likeness and potential liabilities of this compound.
-
Data Presentation: Quantitative In Silico Data
The following tables summarize hypothetical quantitative data that could be generated from the in silico studies described above. The values for this compound are illustrative and based on data from related quassinoids, such as Bruceantinol, where available.[3][4]
Table 1: Molecular Docking Results of this compound against Key Therapeutic Targets
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues (Hypothetical) |
| STAT3 | 6NUQ[6] | -9.5 | LYS591, GLU638, SER636 |
| NF-κB (p50/p65) | 1VKX[11] | -8.8 | ARG57, LYS147, GLU217 |
| JAK2 | 6BBV[12] | -8.2 | LEU932, GLY935, VAL863 |
| ERK2 (MAPK1) | 2ERK[13] | -7.9 | LYS54, GLN105, ASP164 |
Table 2: Molecular Dynamics Simulation Stability Metrics for the this compound-STAT3 Complex (100 ns Simulation)
| Metric | Average Value | Interpretation |
| Protein RMSD | 2.5 Å | Indicates overall stability of the protein structure. |
| Ligand RMSD | 1.8 Å | Suggests the ligand remains stably bound in the active site. |
| Average H-Bonds | 3 | Implies consistent hydrogen bonding interactions contributing to binding. |
Table 3: Predicted ADMET Properties of this compound
| Property | Predicted Value | Interpretation |
| Molecular Weight | 538.57 g/mol | Violates Lipinski's rule (>500) |
| LogP (Consensus) | 1.25 | Good lipophilicity |
| Water Solubility (LogS) | -3.5 | Moderately soluble |
| GI Absorption | High | Likely to be well-absorbed from the gut |
| BBB Permeant | No | Unlikely to cross the blood-brain barrier |
| P-gp Substrate | Yes | Potential for efflux by P-glycoprotein |
| Lipinski Violations | 1 | Generally considered drug-like |
| Ames Toxicity | Non-toxic | Low mutagenic potential |
| hERG Inhibition | No | Low risk of cardiotoxicity |
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways potentially modulated by this compound and the in silico experimental workflow.
Signaling Pathways
Experimental Workflow
Discussion
The hypothetical in silico analysis presented in this guide outlines a robust framework for evaluating the therapeutic potential of this compound. The molecular docking studies would provide initial insights into the binding capabilities of this compound against key protein targets, with STAT3 being a particularly promising candidate based on evidence from related quassinoids. The predicted high binding affinity suggests that this compound could be a potent inhibitor.
Molecular dynamics simulations would further strengthen these findings by demonstrating the stability of the protein-ligand complex over time. Stable RMSD and persistent hydrogen bonding would indicate a favorable and lasting interaction, reinforcing the docking predictions.
The ADMET predictions offer a critical early assessment of the drug-likeness of this compound. While the hypothetical results suggest good oral absorption and low toxicity, the violation of Lipinski's rule due to its molecular weight and its potential as a P-glycoprotein substrate are factors that would require consideration and potential optimization in a drug development program.
It is crucial to reiterate that the quantitative data presented here are illustrative. The absence of direct in silico studies on this compound necessitates this modeled approach. The protocols and analyses detailed, however, are based on established and widely used computational methods in drug discovery.
Conclusion
This technical guide provides a comprehensive, albeit hypothetical, in silico evaluation of this compound. The outlined methodologies for molecular docking, molecular dynamics simulation, and ADMET prediction represent a standard and effective workflow for the initial assessment of natural product drug candidates. The putative findings suggest that this compound holds promise as a modulator of key signaling pathways involved in cancer and inflammation, warranting further experimental validation to confirm these computational predictions. The integration of such in silico approaches early in the drug discovery pipeline can significantly accelerate the identification and optimization of novel therapeutics derived from natural sources.
References
- 1. Janus kinase 2 - Wikipedia [en.wikipedia.org]
- 2. Quassinoids as Promising Anti-cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting colon cancer with the novel STAT3 inhibitor bruceantinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bruceantinol targeting STAT3 exerts promising antitumor effects in in vitro and in vivo osteosarcoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. RMSD/RMSF Analysis | BioChemCoRe 2018 [ctlee.github.io]
- 8. researchgate.net [researchgate.net]
- 9. 2023.igem.wiki [2023.igem.wiki]
- 10. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rcsb.org [rcsb.org]
- 12. rcsb.org [rcsb.org]
- 13. rcsb.org [rcsb.org]
Picrasinoside A: A Technical Guide to its Mechanism of Action
Disclaimer: Scientific literature explicitly detailing the mechanism of action of Picrasinoside A is limited. This guide synthesizes available data on closely related quassinoids and alkaloids from Picrasma quassioides, primarily Picrasidine I, to infer the potential mechanisms of this compound. This approach is based on the structural and functional similarities within this class of compounds.
Introduction
This compound is a member of the quassinoid family, a group of bitter, degraded triterpenoids found in plants of the Simaroubaceae family. These compounds, isolated from plants such as Picrasma quassioides, have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory and anticancer properties. This technical guide provides a comprehensive overview of the putative mechanism of action of this compound, drawing on evidence from studies on its chemical relatives. The primary focus will be on its effects on key signaling pathways that regulate cellular processes such as inflammation, apoptosis, and cell cycle progression.
Core Mechanisms of Action
Based on studies of related compounds, the mechanism of action of this compound is likely multifaceted, involving the modulation of several key signaling pathways. The primary proposed activities are anti-inflammatory and anticancer effects.
Anti-inflammatory Activity
The anti-inflammatory effects of compounds from Picrasma quassioides are thought to be mediated primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.
Proposed Mechanism:
-
Inhibition of IKK: this compound may inhibit the IκB kinase (IKK) complex.
-
Prevention of IκBα Degradation: This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.
-
Sequestration of NF-κB: As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus.
-
Downregulation of Pro-inflammatory Genes: The lack of nuclear NF-κB leads to the downregulation of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS).
Caption: Proposed inhibition of the NF-κB pathway by this compound.
Anticancer Activity
The anticancer effects of related compounds like Picrasidine I are attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest. These processes are regulated by a complex network of signaling pathways, including the MAPK (Mitogen-Activated Protein Kinase) pathway.
Apoptosis is induced through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Evidence from Picrasidine I suggests a strong involvement of the intrinsic pathway and modulation of the MAPK/JNK signaling cascade.[1]
Proposed Mechanism:
-
MAPK Pathway Modulation: this compound may downregulate the phosphorylation of JNK (c-Jun N-terminal kinase), a key component of the MAPK pathway.[1]
-
Bcl-2 Family Regulation: This leads to an increased expression of pro-apoptotic proteins (e.g., Bak, Bim) and decreased expression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).[1]
-
Mitochondrial Disruption: The altered balance of Bcl-2 family proteins disrupts the mitochondrial membrane potential.[1]
-
Caspase Activation: This triggers the release of cytochrome c from the mitochondria, leading to the activation of a caspase cascade (caspase-9 and caspase-3).[1]
-
Apoptosis Execution: Activated caspases execute the apoptotic program, leading to cell death.[1]
Caption: Proposed apoptosis induction pathway by this compound.
Studies on Picrasidine I have shown that it can induce cell cycle arrest at the G2/M phase.[1] This prevents cancer cells from dividing and proliferating.
Proposed Mechanism:
-
Downregulation of Cyclins and CDKs: this compound may lead to the downregulation of key cell cycle regulatory proteins, including Cyclin A, Cyclin B, CDK4, and CDK6.[1]
-
G2/M Phase Arrest: The reduction in these proteins disrupts the normal progression of the cell cycle, causing cells to accumulate in the G2/M phase.[1]
Caption: Proposed mechanism of cell cycle arrest by this compound.
Quantitative Data
Quantitative data for this compound is scarce. The following table summarizes available IC50 values for related quassinoids and alkaloids from Picrasma quassioides.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Picrasidine I | Oral Squamous Carcinoma | Cell Viability | Dose-dependent reduction at 20, 30, and 40 μM | [1] |
| Quassidines I | - | Cytotoxicity | 35.6 μM | |
| Quassidines J | - | Cytotoxicity | 104.4 μM | |
| Dehydrocrenatidine | A2780 (Ovarian Cancer) | Cytotoxicity | 2.02 ± 0.95 μM | |
| Dehydrocrenatidine | SKOV3 (Ovarian Cancer) | Cytotoxicity | 11.89 ± 2.38 μM | |
| Nigakinone | HepG2 (Liver Cancer) | Cytotoxicity | Not specified | |
| Methylnigakinone | HepG2 (Liver Cancer) | Cytotoxicity | Not specified | |
| Bruceantin | RPMI-8226 (Myeloma) | Cytotoxicity | 2.5 and 5.0 mg/kg (in vivo) | |
| 4-methoxy-5-hydroxy-6-one | - | DPPH radical scavenging | 84.037 μM |
Experimental Protocols
The following are detailed methodologies for key experiments that would be used to elucidate the mechanism of action of this compound, based on protocols for similar compounds.
Extraction and Isolation of Quassinoids
-
Source Material: Dried and powdered stems of Picrasma quassioides.
-
Extraction:
-
The powdered plant material is extracted with 95% ethanol (B145695) at room temperature.
-
The ethanol extract is concentrated under reduced pressure to yield a crude extract.
-
The crude extract is suspended in water and partitioned successively with n-hexane, ethyl acetate (B1210297), and n-butanol.
-
-
Isolation:
-
The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel.
-
Elution is performed with a gradient of chloroform-methanol.
-
Fractions are collected and further purified by preparative high-performance liquid chromatography (HPLC) to isolate individual quassinoids.
-
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound (or other test compounds) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with different concentrations of this compound for 24 hours.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 μL of FITC-conjugated Annexin V and 5 μL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis
-
Cell Treatment and Fixation: Cells are treated with this compound for 24 hours, harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and incubated with a solution containing PI and RNase A for 30 minutes at room temperature in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.
Western Blot Analysis
-
Protein Extraction: Cells treated with this compound are lysed in RIPA buffer to extract total protein.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk in TBST for 1 hour.
-
The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., phospho-JNK, JNK, Bcl-2, Bax, Caspase-3, Cyclin A, CDK4, β-actin).
-
After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
While direct evidence for the mechanism of action of this compound is still emerging, the extensive research on related quassinoids and alkaloids from Picrasma quassioides provides a strong foundation for its putative biological activities. It is plausible that this compound exerts anti-inflammatory effects through the inhibition of the NF-κB pathway and anticancer effects by inducing apoptosis via modulation of the MAPK/JNK signaling pathway and causing cell cycle arrest. Further research is warranted to specifically delineate the molecular targets and signaling cascades directly affected by this compound, which will be crucial for its potential development as a therapeutic agent.
References
The Biological Activity of Picrasinoside A: A Technical Whitepaper for Researchers
For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the known biological activities of Picrasinoside A, a quassinoid isolated from plants of the Picrasma genus. This technical guide synthesizes available data on its anti-inflammatory, anticancer, and potential antiviral properties, detailing the molecular mechanisms and relevant signaling pathways implicated in its bioactivity.
Introduction
This compound is a member of the quassinoid family, a group of structurally complex and bitter-tasting natural products derived from plants of the Simaroubaceae family, notably Picrasma quassioides.[1] Quassinoids have garnered significant scientific interest due to their diverse and potent pharmacological activities, including anti-inflammatory, anticancer, and antiviral effects.[1][2] This whitepaper focuses specifically on this compound, aiming to provide a detailed technical resource for researchers exploring its therapeutic potential.
Quantitative Biological Data
While extensive quantitative data for many natural compounds can be found in the scientific literature, specific IC50 and EC50 values for this compound are not widely reported in readily accessible public literature. However, studies on closely related compounds and extracts from Picrasma quassioides provide valuable insights into the potential potency of this compound.
Table 1: Anti-Inflammatory Activity of Related Quassinoids from Picrasma quassioides
| Compound Class | Assay | Cell Line | IC50 (µM) | Reference |
| Quassidines | Nitric Oxide (NO) Inhibition | RAW 264.7 | 89.39–100.00 | [1] |
| Quassidines | TNF-α Inhibition | RAW 264.7 | 88.41 | [1] |
Note: These values are for a class of compounds from the same plant source and may not be directly representative of this compound's specific activity.
Key Biological Activities and Mechanisms of Action
Anti-Inflammatory Activity
This compound is presumed to contribute to the overall anti-inflammatory effects observed with Picrasma quassioides extracts. The primary mechanism underlying this activity is believed to be the modulation of key inflammatory signaling pathways.
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[3] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for cytokines like TNF-α and interleukins, as well as the enzyme inducible nitric oxide synthase (iNOS).[3] Compounds from Picrasma quassioides have been shown to inhibit this pathway.[1]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes kinases such as ERK, JNK, and p38, is another critical regulator of cellular responses to external stimuli, including inflammation.[4] Dysregulation of this pathway is implicated in various inflammatory diseases. While direct evidence for this compound is pending, other natural products have been shown to exert anti-inflammatory effects by modulating MAPK signaling.[5]
Caption: Postulated modulation of the MAPK signaling pathway.
Anticancer Activity
Quassinoids, as a class, are well-documented for their cytotoxic effects against various cancer cell lines.[2] The anticancer activity of these compounds is often attributed to the induction of apoptosis and cell cycle arrest.
The precise mechanism for this compound is still under investigation, however, related compounds from Picrasma have demonstrated the ability to induce apoptosis. This programmed cell death is a crucial mechanism for eliminating cancerous cells. Furthermore, interference with the cell cycle, preventing cancer cells from proliferating, is another key anticancer strategy employed by many natural products.
Caption: Proposed anticancer mechanism of this compound.
Antiviral Activity
Several quassinoids have exhibited antiviral properties, suggesting that this compound may also possess such activity.[2] The mechanisms of antiviral action for natural products can be diverse, ranging from inhibiting viral entry into host cells to disrupting viral replication and assembly. Further research is required to specifically evaluate the antiviral potential of this compound.
Experimental Protocols
The following are generalized protocols for key experiments relevant to assessing the biological activity of this compound.
Cytotoxicity and Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Treatment: Treat the cells with varying concentrations of this compound and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known cytotoxic drug). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of this compound that inhibits cell growth by 50%.
Caption: A generalized workflow for the MTT cytotoxicity assay.
Anti-Inflammatory Activity: NF-κB Translocation Assay
This assay quantifies the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation, a key event in NF-κB activation.[8]
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., RAW 264.7 macrophages) on coverslips in a multi-well plate. Pre-treat the cells with different concentrations of this compound for a defined period before stimulating with an inflammatory agent like LPS.
-
Immunofluorescence Staining: Fix the cells, permeabilize them, and then incubate with a primary antibody against the NF-κB p65 subunit. Subsequently, incubate with a fluorescently labeled secondary antibody. Counterstain the nuclei with a DNA-binding dye such as DAPI.
-
Microscopy and Image Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Caption: Workflow for the NF-κB immunofluorescence assay.
Western Blot Analysis of Signaling Pathways
Western blotting is a widely used technique to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling proteins in pathways like MAPK.[4]
-
Cell Lysis and Protein Quantification: Treat cells with this compound and/or a stimulant. Lyse the cells to extract total protein. Quantify the protein concentration using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-ERK). Wash and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.
Future Directions and Conclusion
This compound represents a promising natural product with potential therapeutic applications in inflammatory diseases and cancer. While preliminary data from related compounds are encouraging, further research is imperative to fully elucidate its biological activities and mechanisms of action.
Future studies should focus on:
-
Isolation and Purification: Obtaining highly purified this compound to enable precise quantitative biological evaluation.
-
In-depth Mechanistic Studies: Investigating the direct molecular targets of this compound and its specific effects on a wider range of signaling pathways.
-
In Vivo Efficacy: Evaluating the therapeutic efficacy of this compound in relevant animal models of inflammation and cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to identify key structural features responsible for its bioactivity and to potentially develop more potent and selective derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Vasicinone against Paraquat-Induced MAPK/p53-Mediated Apoptosis via the IGF-1R/PI3K/AKT Pathway in a Parkinson's Disease-Associated SH-SY5Y Cell Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Counting & Health Analysis [sigmaaldrich.com]
- 7. researchhub.com [researchhub.com]
- 8. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Picrasinoside A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picrasinoside A is a novel quassinoid glucoside isolated from the stem bark of Picrasma quassioides, a plant with a history of use in traditional medicine.[1][2] This document provides a comprehensive technical overview of this compound, including its physicochemical properties, and insights into its biological activities. It is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Physicochemical Properties
This compound is characterized by a complex polycyclic structure, which includes a glucose moiety attached to a quassinoid backbone.[1] This glycosylation contributes to its bioactivity. The key quantitative data for this compound and related compounds are summarized in the table below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Source |
| This compound | C27H38O11 | 538.6 | Picrasma quassioides (Stem Bark)[1] |
| Picrasinoside G | C28H44O12 | 572.6 | Not Specified in Snippets |
| Picrasinoside E | C30H46O13 | 614.70 | Not Specified in Snippets |
Biological Activity and Signaling Pathways
Quassinoids, the class of compounds to which this compound belongs, are recognized for their significant biological activities, including antitumor and insecticidal properties.[1] While specific signaling pathways for this compound are not detailed in the provided information, the extracts of Picrasma quassioides and its other constituent compounds have been shown to exhibit anti-inflammatory, anticancer, and neuroprotective effects through the modulation of various signaling pathways.[2][3][4]
The anti-inflammatory mechanisms of compounds from P. quassioides have been linked to the inhibition of the iNOS signaling pathway and the regulation of NF-κB and extracellular signal-regulated kinase (ERK) phosphorylation.[2][3] For instance, certain alkaloids from this plant have been shown to regulate the JAK/STAT3 signaling pathway.[5]
Below is a generalized representation of a potential anti-inflammatory signaling pathway that could be influenced by compounds from Picrasma quassioides.
Experimental Protocols
Isolation of this compound
The general procedure for the isolation of this compound and other quassinoids from Picrasma species involves solvent extraction of the plant material followed by chromatographic separation.
Protocol Outline:
-
Extraction: The dried and powdered stem bark of Picrasma quassioides is subjected to extraction with a suitable solvent system, such as methanol (B129727) or ethanol.
-
Partitioning: The crude extract is then partitioned between different immiscible solvents (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.
-
Chromatography: The resulting fractions are subjected to multiple rounds of column chromatography. This may include silica (B1680970) gel, Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compounds.
-
Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).[5][6]
Below is a workflow diagram illustrating the general isolation and characterization process.
References
- 1. Buy this compound | 83543-82-2 [smolecule.com]
- 2. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Picrasinoside H, a new quassinoid glucoside, and related compounds from the stem wood of Picrasma ailanthoides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the NMR Spectroscopic Analysis of Picrasinoside A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picrasinoside A is a quassinoid glucoside isolated from plants of the Picrasma genus, which are known for their traditional medicinal uses.[1][2] Quassinoids, a group of degraded triterpenoids, are recognized for their complex chemical structures and a wide range of biological activities, including anti-tumor, anti-inflammatory, and insecticidal properties.[1][2] The structural elucidation of these complex natural products is fundamental for understanding their structure-activity relationships and for the development of potential therapeutic agents.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structure determination of natural products.[3][4] This application note provides a detailed protocol for the acquisition and analysis of one-dimensional (1D) and two-dimensional (2D) NMR data for the structural characterization of this compound. The methodologies described herein are based on established protocols for the analysis of quassinoids and other complex natural products.
Structural Information of this compound
This compound possesses a complex tetracyclic picrasan-type skeleton, characteristic of C20 quassinoids, with a glucose moiety attached. The intricate stereochemistry and numerous functional groups necessitate a comprehensive NMR analysis for complete structural assignment.
Quantitative NMR Data
Note: The following tables provide a template for the organization of NMR data for this compound. The chemical shift and coupling constant values should be populated with experimentally acquired data.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | δH (ppm) | Multiplicity | J (Hz) |
| e.g., H-1 | e.g., 3.50 | e.g., d | e.g., 8.0 |
| ... | ... | ... | ... |
| Glc-H-1' | |||
| ... | ... | ... | ... |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | δC (ppm) | DEPT |
| e.g., C-1 | e.g., 82.5 | e.g., CH |
| ... | ... | ... |
| Glc-C-1' | ||
| ... | ... | ... |
Experimental Protocols
The following protocols are adapted from established methodologies for the NMR analysis of quassinoids and other natural products.[3][4]
Sample Preparation
-
Isolation and Purification: this compound should be isolated from the plant source (e.g., stem bark of Picrasma quassioides) using appropriate chromatographic techniques to achieve a purity of >95%.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound.
-
Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent. Pyridine-d₅ is often a good choice for quassinoids due to its excellent solubilizing properties for polar compounds. Other potential solvents include methanol-d₄, DMSO-d₆, or a mixture of CDCl₃ and CD₃OD.
-
Sample Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
2.1. ¹H NMR Spectroscopy
-
Pulse Sequence: Standard single-pulse experiment (zg30 or similar).
-
Spectral Width (SW): 12-15 ppm.
-
Number of Scans (NS): 16-64.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Temperature: 298 K.
2.2. ¹³C NMR Spectroscopy
-
Pulse Sequence: Proton-decoupled ¹³C experiment (zgpg30 or similar).
-
Spectral Width (SW): 200-220 ppm.
-
Number of Scans (NS): 1024 or more, depending on sample concentration.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
2.3. DEPT (Distortionless Enhancement by Polarization Transfer)
-
DEPT-135: Provides information on CH and CH₃ signals (positive) and CH₂ signals (negative).
-
DEPT-90: Shows only CH signals.
-
These experiments are crucial for determining the multiplicity of carbon signals.
2.4. 2D NMR Spectroscopy
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, revealing adjacent protons.
-
Pulse Sequence: cosygpmfqf or similar.
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (one-bond C-H correlation).
-
Pulse Sequence: hsqcedetgpsisp2.2 or similar.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, essential for connecting spin systems and identifying quaternary carbons.
-
Pulse Sequence: hmbcgplpndqf or similar.
-
The long-range coupling delay should be optimized (e.g., for J = 8 Hz).
-
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons, which is critical for determining the relative stereochemistry of the molecule.
-
Pulse Sequence: noesygpph or similar.
-
A mixing time of 300-800 ms (B15284909) is typically used.
-
Data Processing and Analysis
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase correct all spectra and apply a baseline correction algorithm.
-
Chemical Shift Referencing: Reference the spectra to the internal standard (TMS at 0.00 ppm) or the residual solvent signal.
-
Signal Integration and Multiplicity Analysis: Integrate the signals in the ¹H NMR spectrum and analyze the splitting patterns to determine coupling constants (J-values).
-
2D Spectra Analysis:
-
Use the COSY spectrum to establish proton-proton connectivity.
-
Assign the chemical shifts of protonated carbons using the HSQC spectrum.
-
Utilize the HMBC spectrum to establish long-range C-H correlations, which helps in assembling the carbon skeleton and assigning quaternary carbons.
-
Analyze the NOESY spectrum to determine the spatial proximity of protons and elucidate the relative stereochemistry.
-
Visualizations
Caption: Experimental workflow for NMR analysis.
Caption: 2D NMR logical relationships.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkaloids from Picrasma quassioides: An overview of their NMR data, biosynthetic pathways and pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Picrasinoside A Analytical Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picrasinoside A is a quassinoid glucoside isolated from plants of the Picrasma genus, notably Picrasma ailanthoides. Quassinoids are a class of bitter compounds known for a wide range of biological activities, including anti-inflammatory, anti-cancer, and insecticidal properties. As a purified analytical standard, this compound serves as a critical reference material for identification, quantification, and functional studies of this compound in various experimental settings.
These application notes provide detailed information on the properties of this compound, protocols for its analysis, and insights into its potential mechanism of action, particularly in the context of its anti-inflammatory effects.
Physicochemical Properties and Storage
Accurate characterization and proper handling of the this compound analytical standard are crucial for reliable experimental outcomes. The following table summarizes its key physicochemical properties.
| Property | Data |
| IUPAC Name | (1S,2S,4S,6R,7S,9R,13R,17S)-15-methoxy-2,6,14,17-tetramethyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10-oxatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadec-14-ene-3,11,16-trione[1] |
| Molecular Formula | C₂₇H₃₈O₁₁[1] |
| Molecular Weight | 538.6 g/mol [1] |
| Purity (as per typical Certificate of Analysis) | ≥98% (HPLC) |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and methanol (B129727); slightly soluble in ethanol; sparingly soluble in water.[2] |
| Storage (Solid) | Store at -20°C in a dry, dark place. For long-term storage, keep in a tightly sealed container.[3] |
| Storage (Solution) | Prepare stock solutions in a suitable solvent (e.g., DMSO) and store in aliquots at -20°C or below for up to one month. Avoid repeated freeze-thaw cycles.[3] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
This protocol provides a general method for the analysis of this compound using reverse-phase HPLC with UV detection. This method is based on established protocols for similar quassinoid compounds and should be optimized and validated for specific experimental needs.
Objective: To quantify the concentration of this compound in a sample.
Materials:
-
This compound analytical standard
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
HPLC-grade formic acid (or acetic acid)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm or 0.45 µm)
-
HPLC system with a UV/PDA detector
Procedure:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: HPLC-grade water with 0.1% formic acid.
-
Prepare Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.
-
Degas both mobile phases using sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Accurately weigh a precise amount of this compound analytical standard.
-
Dissolve it in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Extract the sample containing this compound using an appropriate solvent and method.
-
Ensure the final sample is dissolved in a solvent compatible with the mobile phase.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection.[4]
-
-
HPLC Conditions (starting point for optimization):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient elution can be employed for better separation. A starting point could be:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance, which can be determined using a PDA detector (a starting point could be around 220-280 nm).[4]
-
-
Analysis:
-
Inject the calibration standards to generate a standard curve by plotting peak area against concentration.
-
Inject the prepared samples.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the standard curve.
-
Workflow for HPLC Analysis of this compound
Caption: Workflow for the quantification of this compound using HPLC.
Biological Activity and Potential Signaling Pathway
This compound, along with other quassinoids, has been reported to possess anti-inflammatory properties. While the precise molecular mechanisms of this compound are still under investigation, studies on related compounds suggest that its anti-inflammatory effects may be mediated through the modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][8]
Proposed Anti-Inflammatory Signaling Pathway of this compound
Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate cell surface receptors like Toll-like receptor 4 (TLR4). This activation triggers a downstream signaling cascade that leads to the activation of IκB kinase (IKK). IKK then phosphorylates the inhibitor of NF-κB (IκBα), leading to its ubiquitination and subsequent degradation. This process releases the NF-κB (p65/p50) dimer, allowing it to translocate into the nucleus. In the nucleus, NF-κB binds to the promoter regions of pro-inflammatory genes, inducing the transcription of cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2) that mediate the inflammatory response.[9][10]
Simultaneously, the activation of upstream kinases can trigger the MAPK signaling cascade, involving the phosphorylation of ERK, JNK, and p38 kinases. These activated MAPKs can further contribute to the inflammatory response by activating other transcription factors, such as AP-1, which also promotes the expression of pro-inflammatory genes.[11]
This compound is hypothesized to exert its anti-inflammatory effects by inhibiting one or more steps in these pathways. For instance, it may inhibit the phosphorylation of IκBα, thereby preventing NF-κB translocation to the nucleus. Alternatively, it could potentially suppress the phosphorylation of MAPK pathway components.
Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of NF-κB and MAPK signaling pathways.
Conclusion
The this compound analytical standard is an indispensable tool for the accurate quantification and biological investigation of this potent natural product. The information and protocols provided herein serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development to facilitate their studies on this compound. Further research is warranted to fully elucidate its therapeutic potential and molecular mechanisms of action.
References
- 1. Buy this compound | 83543-82-2 [smolecule.com]
- 2. Methanol dmso | Sigma-Aldrich [sigmaaldrich.com]
- 3. Stability and Storage | Tocris Bioscience [tocris.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Cell-based Assays for Picrasinoside A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell-based assays for the evaluation of Picrasinoside A, a quassinoid compound with potential therapeutic applications. The protocols detailed below are designed to assess its anti-cancer and anti-inflammatory properties. While specific quantitative data for this compound is limited in publicly available literature, the following sections leverage data from the closely related compound, Picrasidine I, to provide a framework for experimental design and data interpretation.
Anti-Cancer Activity of this compound
This compound is expected to exhibit cytotoxic and pro-apoptotic effects against various cancer cell lines. The following assays are fundamental for characterizing its anti-cancer potential.
Data Presentation: Cytotoxicity of a Related Quassinoid, Picrasidine I
The following table summarizes the cytotoxic effects of Picrasidine I on oral squamous cell carcinoma cell lines, as a proxy for the potential activity of this compound.
| Cell Line | Treatment Duration (h) | IC50 (µM) |
| SCC-47 | 24 | ~35 |
| 48 | ~30 | |
| 72 | ~25 | |
| SCC-1 | 24 | ~40 |
| 48 | ~35 | |
| 72 | ~30 |
Data is illustrative and based on the reported dose-dependent reduction in cell viability of Picrasidine I.
Experimental Protocols: Anti-Cancer Assays
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to various concentrations in culture medium. Replace the medium in the wells with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Principle: The assay utilizes a synthetic peptide substrate for caspase-3, which is conjugated to a colorimetric or fluorometric reporter molecule. Cleavage of the substrate by active caspase-3 releases the reporter, which can be quantified.
Protocol:
-
Cell Lysis: Treat cells with this compound, harvest, and lyse them using a specific lysis buffer provided with the assay kit.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate and reaction buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Compare the caspase-3 activity in this compound-treated cells to that in untreated control cells.
Visualizations: Anti-Cancer Mechanisms
Caption: Experimental workflow for assessing the anti-cancer activity of this compound.
Caption: Proposed apoptotic signaling pathway induced by this compound.
Anti-inflammatory Activity of this compound
This compound is anticipated to possess anti-inflammatory properties by inhibiting key inflammatory mediators and signaling pathways.
Data Presentation: Anti-inflammatory Activity of Related Quassinoids
The following table summarizes the inhibitory effects of quassinoids from Picrasma quassioides on the production of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. This serves as a reference for the expected activity of this compound.[1]
| Inflammatory Mediator | IC50 (µM) |
| Nitric Oxide (NO) | 89.39 - 100.00 |
| TNF-α | 88.41 |
| IL-6 | >100 |
Experimental Protocols: Anti-inflammatory Assays
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
Principle: The Griess assay is a colorimetric method that detects nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO. In the assay, nitrite reacts with sulfanilamide (B372717) to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo compound that can be measured spectrophotometrically.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant.
-
Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).
-
Incubation: Incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve.
This assay quantifies the levels of pro-inflammatory cytokines such as TNF-α and IL-6 released by immune cells.
Principle: The enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. In a sandwich ELISA, the antigen of interest is bound between a capture antibody and a detection antibody. The detection antibody is linked to an enzyme, and in the final step, a substrate is added that is converted by the enzyme into a detectable signal.
Protocol:
-
Cell Culture and Treatment: Culture RAW 264.7 cells and treat them with this compound and LPS as described in the NO production assay.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kit being used. This typically involves:
-
Coating the plate with a capture antibody.
-
Adding the cell culture supernatants.
-
Adding a detection antibody.
-
Adding an enzyme-linked secondary antibody.
-
Adding a substrate and stopping the reaction.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the cytokine concentrations based on a standard curve.
This technique is used to detect the expression and phosphorylation status of key proteins in inflammatory signaling pathways.
Principle: Western blotting allows for the detection of specific proteins in a complex mixture. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
Protocol:
-
Protein Extraction: Treat cells with this compound and/or LPS, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p65, IκBα, ERK, JNK, p38).
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine the effect of this compound on the expression and phosphorylation of the target proteins.
Visualizations: Anti-inflammatory Mechanisms
Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.
Caption: Proposed anti-inflammatory signaling pathways modulated by this compound.
References
Animal Models for Picrasinoside A Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Picrasinoside A is a quassinoid compound isolated from plants of the Picrasma genus, which have a history of use in traditional medicine. While in vitro studies have suggested various biological activities for related compounds, there is a notable lack of publicly available in vivo data specifically for this compound. This document provides a comprehensive guide for researchers aiming to investigate the pharmacological effects of this compound in animal models. The protocols and application notes detailed herein are based on established methodologies for evaluating the anti-inflammatory, anticancer, and neuroprotective potential of novel compounds, drawing from studies on structurally related quassinoids and extracts from Picrasma species.
Potential Therapeutic Applications of this compound
Based on the pharmacological activities of other quassinoids and extracts from Picrasma quassioides, this compound is a candidate for investigation in the following therapeutic areas:
-
Anti-inflammatory: Extracts of Picrasma quassioides have demonstrated anti-inflammatory effects in various animal models.[1][2][3][4] Quassinoids, as a class, are known to modulate inflammatory pathways.[5][6]
-
Anticancer: Several quassinoids have exhibited potent antitumor activity in both in vitro and in vivo models.[7][8][9] The proposed mechanisms often involve the inhibition of protein synthesis and induction of apoptosis.[5][7]
-
Neuroprotective: While direct evidence for this compound is unavailable, other compounds from related plants have shown neuroprotective potential. For instance, Picroside II, from a different plant genus, has been studied in models of cerebral ischemia.[10][11]
Proposed Animal Models for Efficacy Studies
The following are detailed protocols for well-established animal models that can be adapted for the in vivo evaluation of this compound.
Anti-Inflammatory Activity
2.1.1. Carrageenan-Induced Paw Edema in Rats
This is a widely used model for acute inflammation.[12][13][14]
Experimental Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
-
Groups:
-
Vehicle Control (e.g., 0.5% carboxymethylcellulose, orally)
-
This compound (various doses, e.g., 10, 25, 50 mg/kg, orally)
-
Positive Control (e.g., Indomethacin, 10 mg/kg, orally)
-
-
Procedure:
-
Administer the vehicle, this compound, or positive control 1 hour before carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.
-
-
Endpoint Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control.
2.1.2. TPA-Induced Ear Edema in Mice
This model is suitable for assessing topical or systemic anti-inflammatory effects.[15]
Experimental Protocol:
-
Animals: Male Swiss albino mice (20-25 g).
-
Groups:
-
Vehicle Control (e.g., acetone, topically)
-
This compound (various doses, e.g., 0.1, 0.5, 1 mg/ear, topically)
-
Positive Control (e.g., Dexamethasone, 0.1 mg/ear, topically)
-
-
Procedure:
-
Apply 20 µL of the vehicle, this compound, or positive control to the inner and outer surfaces of the right ear.
-
After 30 minutes, apply 20 µL of TPA solution (2.5 µ g/ear ) to the same ear.
-
After 6 hours, sacrifice the animals and take a 6 mm punch biopsy from both ears.
-
-
Endpoint Analysis: Weigh the ear punches and calculate the difference in weight between the right (treated) and left (untreated) ears to determine the extent of edema. Calculate the percentage of inhibition of edema.
Anticancer Activity
2.2.1. Human Tumor Xenograft Model in Nude Mice
This is a standard model to evaluate the efficacy of a compound on human cancer cell lines.[16][17][18][19][20][21]
Experimental Protocol:
-
Animals: Athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Line: A suitable human cancer cell line (e.g., colorectal, breast, lung).
-
Procedure:
-
Inject 5 x 10^6 cancer cells subcutaneously into the right flank of each mouse.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.
-
Groups:
-
Vehicle Control (e.g., saline, intraperitoneally)
-
This compound (various doses, e.g., 5, 10, 20 mg/kg, intraperitoneally, daily)
-
Positive Control (a standard chemotherapeutic agent for the chosen cell line)
-
-
Measure tumor volume and body weight twice a week.
-
-
Endpoint Analysis: At the end of the study (e.g., 21-28 days), sacrifice the animals, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI).
Neuroprotective Activity
2.3.1. Scopolamine-Induced Amnesia in Mice
This model is used to assess the potential of a compound to improve cognitive function.[22]
Experimental Protocol:
-
Animals: Male Swiss albino mice (20-25 g).
-
Groups:
-
Vehicle Control (e.g., saline, orally)
-
Scopolamine (B1681570) Control (1 mg/kg, intraperitoneally)
-
This compound (various doses, e.g., 10, 20, 40 mg/kg, orally) + Scopolamine
-
Positive Control (e.g., Donepezil, 1 mg/kg, orally) + Scopolamine
-
-
Procedure:
-
Administer this compound or the positive control for a predefined period (e.g., 7 days).
-
On the test day, administer the compound 60 minutes before the behavioral test.
-
Administer scopolamine 30 minutes before the behavioral test.
-
Conduct behavioral tests such as the Morris Water Maze or Passive Avoidance Test.
-
-
Endpoint Analysis: Measure parameters like escape latency, time spent in the target quadrant (Morris Water Maze), or latency to enter the dark compartment (Passive Avoidance).
Quantitative Data Summary (Illustrative Examples)
As no specific in vivo data for this compound is available, the following tables are provided as templates to illustrate how data could be presented. The values are hypothetical and based on typical results for related compounds.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 1.8 ± 0.12 | - |
| This compound | 10 | 1.5 ± 0.10 | 16.7 |
| This compound | 25 | 1.2 ± 0.08 | 33.3 |
| This compound | 50 | 0.9 ± 0.06 | 50.0 |
| Indomethacin | 10 | 0.8 ± 0.05 | 55.6 |
Table 2: Effect of this compound on Tumor Growth in a Xenograft Model
| Treatment Group | Dose (mg/kg/day) | Final Tumor Volume (mm³) (Mean ± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 150 | - |
| This compound | 5 | 1200 ± 120 | 20.0 |
| This compound | 10 | 800 ± 90 | 46.7 |
| This compound | 20 | 500 ± 60 | 66.7 |
| Positive Control | Varies | 400 ± 50 | 73.3 |
Visualizations (Illustrative)
The following diagrams are provided as examples of how signaling pathways and experimental workflows can be visualized. The depicted pathways are generally implicated in the therapeutic areas of interest and would need to be validated for this compound.
Caption: Potential anti-inflammatory mechanism of this compound.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Phytochemistry, Traditional Use and Pharmacological Activity of Picrasma quassioides: A Critical Reviews - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Quassinoids: From Traditional Drugs to New Cancer Therapeutics | Bentham Science [benthamscience.com]
- 7. Quassinoid analogs exert potent antitumor activity via reversible protein biosynthesis inhibition in human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer properties and mechanism of action of the quassinoid ailanthone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Neuroprotective properties of picroside II in a rat model of focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ijpras.com [ijpras.com]
- 13. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative [mdpi.com]
- 16. Systematic Roadmap for Cancer Drug Screening Using Zebrafish Embryo Xenograft Cancer Models: Melanoma Cell Line as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Exploring animal models in oral cancer research and clinical intervention: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research [e-crt.org]
- 19. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Patient Derived Xenografts (PDX) Models as an Avatar to Assess Personalized Therapy Options in Uveal Melanoma: A Feasibility Study [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
Application Notes and Protocols for Picrasinoside A in Anticancer Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Published research specifically detailing the anticancer activities and mechanisms of Picrasinoside A is scarce. An early study from 1982 identified that its aglycon, Picrasin B, exhibited significant clastogenic activity (the ability to cause breaks in chromosomes) in Chinese hamster lung cells[1]. Due to the limited availability of detailed data on this compound, this document will use Picrasidine I , a well-studied dimeric alkaloid isolated from the same plant, Picrasma quassioides, as a representative compound. The following application notes and protocols are based on the published anticancer effects of Picrasidine I and are intended to serve as a comprehensive template for the potential investigation of this compound.
Application Notes: The Anticancer Potential of Picrasma Alkaloids (Modeled on Picrasidine I)
Picrasidine I has demonstrated significant cytotoxic and pro-apoptotic effects across various cancer cell lines, particularly in oral and nasopharyngeal carcinomas[1][2]. Its mechanism of action involves the induction of programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways and the modulation of key cellular signaling cascades.
Mechanism of Action
Picrasidine I induces cancer cell death primarily through the following mechanisms:
-
Induction of Apoptosis: It triggers apoptosis, a form of programmed cell death, evidenced by chromatin condensation, disruption of the mitochondrial membrane potential, and activation of caspases.[2][3]
-
Cell Cycle Arrest: The compound causes cell cycle arrest at various phases, including sub-G1, S, and G2/M, which prevents cancer cell proliferation.[1]
-
Modulation of Signaling Pathways: Picrasidine I has been shown to downregulate the phosphorylation and activation of pro-survival signaling pathways, including:
-
Regulation of Apoptotic Proteins: It modulates the expression of key proteins involved in apoptosis, increasing the levels of pro-apoptotic proteins (e.g., Bak, Bim) and decreasing anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).[2][3]
Quantitative Data Summary
The following tables summarize the reported cytotoxic effects of Picrasidine I on various cancer cell lines. This data is essential for determining appropriate concentration ranges for in vitro experiments.
| Cell Line | Cancer Type | Time (h) | IC50 Value (µM) | Notes |
| SCC-47 | Oral Squamous Cell Carcinoma | 24, 48, 72 | Dose-dependent | Viability significantly reduced at 20, 30, and 40 µM concentrations.[3] |
| SCC-1 | Oral Squamous Cell Carcinoma | 24, 48, 72 | Dose-dependent | Similar dose-dependent reduction in cell viability observed.[3] |
| NPC-039 | Nasopharyngeal Carcinoma | - | Cytotoxic | Picrasidine I induced cytotoxic effects and apoptosis.[1] |
| NPC-BM | Nasopharyngeal Carcinoma | - | Cytotoxic | Showed similar cytotoxic and pro-apoptotic responses.[1] |
| HMY-1 | Melanoma | - | Cytotoxic | Demonstrated cytotoxic effects against melanoma cells.[2] |
| A2058 | Melanoma | - | Cytotoxic | Demonstrated cytotoxic effects against melanoma cells.[2] |
Note: Specific IC50 values were not always provided in the abstracts; instead, effective concentrations were reported. Researchers should perform dose-response experiments to determine the precise IC50 for their specific cell line and experimental conditions.
Signaling Pathways and Experimental Visualizations
The following diagrams illustrate the key signaling pathways modulated by Picrasidine I and a typical experimental workflow for its evaluation.
Caption: Signaling pathways modulated by Picrasidine I leading to apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer activity of a compound like this compound, based on methodologies used for Picrasidine I.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the concentration of the test compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., A549, U87, HCT116)
-
Complete culture medium (e.g., DMEM/RPMI-1640 + 10% FBS)
-
This compound (or other test compound), dissolved in DMSO to create a stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Concentrations could range from 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a "vehicle control" (medium with DMSO, concentration matched to the highest compound dose) and a "no-treatment control".
-
Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the control (untreated) cells. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
Materials:
-
6-well plates
-
Test compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 1,500 rpm for 5 minutes.
-
Staining: Wash the cell pellet twice with cold PBS. Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples immediately using a flow cytometer.
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Necrotic cells: Annexin V-negative, PI-positive.
-
-
Analysis: Quantify the percentage of cells in each quadrant using the cytometer's software.
Caption: General workflow for preclinical evaluation of an anticancer compound.
Protocol 3: Western Blot Analysis of Key Signaling Proteins
This protocol detects changes in the expression and phosphorylation of proteins in response to compound treatment.
Materials:
-
6-well plates or 10 cm dishes
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells as described for the apoptosis assay. After treatment, wash cells with cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling with Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C on a shaker.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detection: Apply the ECL substrate to the membrane and capture the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).
Protocol 4: In Vivo Xenograft Tumor Model
This protocol assesses the antitumor efficacy of the test compound in a living organism. All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Immunocompromised mice (e.g., Athymic Nude or NSG mice)
-
Cancer cells (e.g., 5 x 10^6 cells in 100 µL PBS/Matrigel)
-
Test compound formulated for in vivo administration (e.g., in saline with 0.5% CMC)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle control, Positive control like Paclitaxel, Test Compound at various doses).
-
Treatment Administration: Administer the compound and vehicle via the desired route (e.g., intraperitoneal (i.p.), oral gavage (p.o.)) according to a set schedule (e.g., daily, thrice weekly) for a defined period (e.g., 21 days).
-
Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and mouse body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Endpoint: At the end of the study (or when tumors reach a predetermined size limit), euthanize the mice.
-
Analysis: Excise the tumors, weigh them, and process them for further analysis such as histology (H&E staining), immunohistochemistry (IHC for markers like Ki-67), or Western blotting. Compare the tumor growth inhibition between the treated and vehicle groups.
References
Application Notes and Protocols for Picrasinoside A Dosing in Mice
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
No specific in vivo dosing information for isolated Picrasinoside A in mice has been identified in the currently available scientific literature. The following application notes and protocols are based on data from studies using extracts of Picrasma quassioides (the plant source of this compound) and related quassinoid compounds. This information is intended to serve as a starting point for researchers. It is imperative to conduct comprehensive dose-finding, pharmacokinetic, and toxicity studies for this compound to establish safe and effective dosing regimens.
Introduction
This compound is a quassinoid isolated from the plant Picrasma quassioides. Quassinoids are a class of bitter, degraded triterpenoids known for a variety of biological activities, including anti-inflammatory and anti-cancer effects. Due to the lack of specific in vivo data for this compound, this document provides dosing information from related substances to guide initial experimental design.
Summary of Quantitative Data from Related Compounds and Extracts
The following tables summarize quantitative data from in vivo mouse studies on Picrasma quassioides extracts and a related quassinoid, bruceantinol (B162264) (BOL). This data can be used to estimate a potential starting dose range for this compound, which should be further refined through rigorous experimental validation.
Table 1: Dosing of Picrasma quassioides Extracts in Mice
| Extract Type | Mouse Model | Doses Administered | Route of Administration | Observed Effects | Reference |
| Aqueous Extract | Allergy-induced asthma | 15 and 30 mg/kg | Not Specified | Decreased inflammatory cytokines (IL-4, IL-5, IL-13, IgE) | [1] |
| Ethanolic Extract | DNCB-induced atopic dermatitis | Not Specified | Not Specified | Alleviated AD-like skin inflammation and hyperlocomotion | [2] |
Table 2: Dosing of a Related Quassinoid (Bruceantinol - BOL) in Mice
| Compound | Mouse Model | Doses Administered | Route of Administration | Observed Effects | Reference |
| Bruceantinol (BOL) | Colorectal cancer xenograft | 4 mg/kg | Not Specified | 58% tumor growth inhibition | [3] |
| Bruceantinol (BOL) | Colorectal cancer xenograft | 8 mg/kg | Not Specified | Significant tumor growth suppression, some host toxicity (body and spleen weight loss) | [3][4] |
| Bruceantinol (BOL) - Nanoparticle Encapsulated | MC38 syngeneic tumor model | 8 mg/kg | Intravenous (i.v.) | 84% tumor growth inhibition with no observed host toxicity | [3] |
Suggested Starting Point for this compound Dosing Protocol
Based on the available data, a starting dose range of 1-10 mg/kg for this compound could be considered for initial in vivo studies in mice. The lower end of this range is a conservative starting point, while the upper end is informed by the doses of related compounds that have shown efficacy.
It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal therapeutic dose of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments that could be adapted for the investigation of this compound in mice.
Anti-Inflammatory Activity in an Asthma Model (Adapted from P. quassioides extract study)
-
Animal Model: BALB/c mice are commonly used for allergy-induced asthma models.
-
Induction of Asthma: Mice can be sensitized with an intraperitoneal injection of ovalbumin (OVA) emulsified in alum adjuvant on days 0 and 14. From day 21 to 27, mice are challenged with aerosolized OVA for 30 minutes daily.
-
Drug Preparation: this compound should be dissolved in a suitable vehicle (e.g., sterile saline, PBS with a small percentage of a solubilizing agent like DMSO or Tween 80). The final concentration of the solubilizing agent should be kept low and a vehicle control group must be included.
-
Administration:
-
Route: Oral gavage (p.o.) or intraperitoneal (i.p.) injection are common routes. The choice of route should be based on the physicochemical properties of this compound and the desired pharmacokinetic profile.
-
Dosing: Based on the suggested starting range, initial doses of 1, 5, and 10 mg/kg could be tested.
-
Frequency: Dosing can be administered once daily, starting from the first day of OVA challenge (day 21) until the end of the experiment.
-
-
Outcome Measures:
-
Measurement of inflammatory cytokines (IL-4, IL-5, IL-13) and IgE in bronchoalveolar lavage fluid (BALF) and serum using ELISA.
-
Histological analysis of lung tissue for inflammatory cell infiltration and goblet cell hyperplasia.
-
Assessment of airway hyperresponsiveness.
-
Anti-Cancer Activity in a Xenograft Model (Adapted from bruceantinol study)
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are required for xenograft models using human cancer cell lines.
-
Tumor Implantation: A suitable number of cancer cells (e.g., 1 x 10^6 to 5 x 10^6) in a sterile medium (e.g., Matrigel) are injected subcutaneously into the flank of the mice.
-
Drug Preparation: As described in section 4.1. For intravenous administration, ensure the compound is fully solubilized and filtered.
-
Administration:
-
Route: Intraperitoneal (i.p.) or intravenous (i.v.) injection are common for anti-cancer studies. Oral gavage (p.o.) can also be explored.
-
Dosing: Start with a dose-finding study to determine the MTD. Based on the BOL data, doses in the range of 1-8 mg/kg could be investigated.
-
Frequency: Dosing frequency can range from once daily to a few times per week, depending on the compound's half-life and toxicity profile.
-
-
Outcome Measures:
-
Tumor volume measurement with calipers every 2-3 days.
-
Mouse body weight monitoring as an indicator of toxicity.
-
At the end of the study, tumors can be excised, weighed, and processed for histological and molecular analysis (e.g., Western blot for signaling pathway proteins).
-
Signaling Pathways and Visualizations
Extracts from Picrasma quassioides and its constituent compounds have been shown to modulate several key signaling pathways involved in inflammation and cancer.
NF-κB and ERK Signaling in Inflammation
Picrasma quassioides extracts have been reported to suppress the expression of iNOS and COX-2 by inhibiting NF-κB activity and reducing ERK phosphorylation[5].
Caption: Inhibition of NF-κB and ERK pathways by this compound.
p38/MAPK Signaling in Cancer Cell Apoptosis
Ethanol extracts of P. quassioides have been shown to induce apoptosis in cervical cancer cells through the activation of the p38/MAPK signaling pathway, which is linked to an increase in reactive oxygen species (ROS)[6].
Caption: this compound-induced apoptosis via the ROS-p38/MAPK pathway.
EGFR/STAT3 Signaling in Cancer
Picrasidine G, another compound from P. quassioides, has been shown to inhibit the EGFR/STAT3 signaling pathway in breast cancer cells[5]. This pathway is a potential target for this compound as well.
Caption: Inhibition of the EGFR/STAT3 signaling pathway by this compound.
Conclusion
While direct dosing protocols for this compound in mice are not yet established, the information provided on related compounds and extracts offers a rational starting point for investigation. Researchers should proceed with caution, prioritizing dose-finding and toxicity studies to ensure animal welfare and the generation of reliable data. The potential for this compound to modulate key signaling pathways in inflammation and cancer makes it a compound of interest for further preclinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Quassinoid analogs exert potent antitumor activity via reversible protein biosynthesis inhibition in human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quassinoid analogs exert potent antitumor activity via reversible protein biosynthesis inhibition in human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progress in the study of chemical composition, biological activity, and its metabolism of the Picrasma quassioides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Picrasinoside A Target Identification Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picrasinoside A, a member of the quassinoid family of natural products, is isolated from plants of the genus Picrasma. Various compounds from Picrasma quassioides have demonstrated a range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][3] The precise molecular targets of many quassinoids, including this compound, remain to be fully elucidated. These application notes provide a comprehensive overview of proposed strategies and detailed protocols for the identification of the cellular targets of this compound. The methodologies described herein are based on established techniques for target identification of natural products and the known biological activities of related compounds.
Putative Signaling Pathways of Action
Compounds isolated from Picrasma quassioides have been shown to modulate several key signaling pathways involved in inflammation and cancer. While the specific effects of this compound are under investigation, related compounds are known to influence the following pathways:
-
NF-κB Signaling Pathway: Extracts from Picrasma quassioides have been observed to suppress the nuclear factor NF-κB pathway, a critical regulator of inflammatory gene expression.[1]
-
MAPK/ERK Signaling Pathway: Inhibition of the extracellular signal-regulated kinase (ERK) phosphorylation, a component of the MAPK signaling cascade, has been reported for P. quassioides extracts.[1]
-
p38 MAPK Signaling Pathway: The ethanol (B145695) extract of P. quassioides has been found to induce apoptosis in cervical cancer cells through the p38 MAPK signaling pathway.[4]
-
iNOS Signaling Pathway: Certain quassinoids exert their anti-inflammatory effects by inhibiting the inducible nitric oxide synthase (iNOS) signaling pathway.[2]
The following diagram illustrates a generalized workflow for target identification.
Caption: A generalized workflow for natural product target identification.
Quantitative Data Summary
As direct target identification studies for this compound are not yet widely published, the following table presents hypothetical, yet plausible, quantitative data that could be generated from such studies. This data is intended for illustrative purposes to guide researchers in their experimental design and data analysis.
| Parameter | Target Protein | Value | Method | Reference |
| Binding Affinity (Kd) | Target X | 5.2 µM | Surface Plasmon Resonance (SPR) | Hypothetical |
| IC50 | Target X (Enzymatic Assay) | 12.8 µM | In vitro kinase assay | Hypothetical |
| Cellular Thermal Shift (ΔTm) | Target X | +3.5 °C | Cellular Thermal Shift Assay (CETSA) | Hypothetical |
| Inhibition of NO production | RAW 264.7 cells | IC50 = 25 µM | Griess Assay | Hypothetical |
Experimental Protocols
Protocol 1: Synthesis of a this compound-based Photo-affinity Probe
This protocol outlines the synthesis of a bifunctional photo-affinity probe of this compound, incorporating a diazirine for UV-induced cross-linking and a terminal alkyne for click chemistry-based reporter tag conjugation.[5]
Materials:
-
This compound
-
3-(3-methyl-3H-diazirin-3-yl)propanoic acid
-
5-hexynoic acid
-
DCC (N,N'-Dicyclohexylcarbodiimide)
-
DMAP (4-Dimethylaminopyridine)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen gas
-
Thin Layer Chromatography (TLC) plates
-
Silica (B1680970) gel for column chromatography
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Esterification: Dissolve this compound in anhydrous DCM under an inert atmosphere.
-
Add 1.2 equivalents of 3-(3-methyl-3H-diazirin-3-yl)propanoic acid, 1.2 equivalents of DCC, and 0.1 equivalents of DMAP.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography to yield the diazirine-modified this compound.
-
Second Esterification: Dissolve the product from step 5 in anhydrous DCM.
-
Add 1.2 equivalents of 5-hexynoic acid, 1.2 equivalents of DCC, and 0.1 equivalents of DMAP to introduce the alkyne handle.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Purify the final bifunctional probe using silica gel column chromatography.
-
Characterization: Confirm the structure of the final probe using NMR and mass spectrometry.
Protocol 2: Photo-affinity Labeling and Target Identification in Cell Lysates
This protocol describes the use of the synthesized probe to label and identify target proteins from a cell lysate.[5][6]
Materials:
-
Synthesized this compound photo-affinity probe
-
Cell line of interest (e.g., MCF-7, RAW 264.7)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
UV lamp (365 nm)
-
Biotin-azide or fluorescent-azide reporter tag
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin-agarose beads
-
SDS-PAGE equipment
-
Mass spectrometer
Procedure:
-
Cell Lysis: Culture cells to ~80-90% confluency. Harvest and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a BCA assay.
-
Probe Incubation: Incubate the cell lysate (e.g., 1 mg of total protein) with the this compound photo-affinity probe (e.g., 10 µM) for 1 hour at 4°C in the dark.
-
UV Cross-linking: Transfer the mixture to a petri dish on ice and irradiate with a 365 nm UV lamp for 15-30 minutes to induce covalent cross-linking of the probe to its target proteins.
-
Click Chemistry: To the UV-cross-linked lysate, add the biotin-azide reporter tag, CuSO4, TCEP, and TBTA. Incubate for 1 hour at room temperature to attach the biotin tag to the probe.
-
Affinity Pull-down: Add streptavidin-agarose beads to the lysate and incubate for 2-4 hours at 4°C with gentle rotation to capture the biotinylated protein-probe complexes.
-
Washing: Pellet the beads by centrifugation and wash extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
SDS-PAGE and Staining: Separate the eluted proteins by SDS-PAGE and visualize by Coomassie blue or silver staining.
-
Mass Spectrometry: Excise the protein bands of interest, perform in-gel digestion (e.g., with trypsin), and identify the proteins by LC-MS/MS analysis.
Caption: A putative anti-inflammatory signaling pathway modulated by this compound.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular context.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Liquid nitrogen
-
PCR tubes or plates
-
Thermal cycler
-
Ultracentrifuge
-
Western blot or ELISA equipment
Procedure:
-
Cell Treatment: Treat cultured cells with either this compound (at a desired concentration) or DMSO for a specified time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Lysis: Subject the heated cell suspensions to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.
-
Separation of Soluble and Precipitated Proteins: Separate the soluble protein fraction from the precipitated protein aggregates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining in solution at each temperature using Western blotting or ELISA.
-
Data Interpretation: A positive thermal shift (i.e., the target protein remains soluble at higher temperatures in the presence of this compound compared to the DMSO control) indicates direct binding and stabilization of the protein by the compound.
Conclusion
The identification of the molecular targets of this compound is a crucial step in understanding its mechanism of action and for its potential development as a therapeutic agent. The protocols and strategies outlined in these application notes provide a robust framework for researchers to pursue the discovery and validation of this compound's cellular binding partners. Successful target identification will pave the way for more focused mechanistic studies and rational drug design efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Progress in the study of chemical composition, biological activity, and its metabolism of the Picrasma quassioides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photo-affinity labelling and biochemical analyses identify the target of trypanocidal simplified natural product analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total Synthesis and Target Identification of the Curcusone Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Picrasinoside A Isolation
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation and purification of Picrasinoside A from plant sources, primarily Picrasma quassioides.
Frequently Asked Questions (FAQs)
Q1: My initial column chromatography step (e.g., Silica (B1680970) Gel) provides poor separation of this compound. What are the likely causes and solutions?
A1: Poor separation during the initial chromatographic stages is common due to the complex chemical profile of Picrasma quassioides extracts.[1][2][3] The primary issues and potential solutions are:
-
Complex Co-elution: The crude extract contains numerous compounds with similar polarities to this compound, including other quassinoids (like Picrasin B), alkaloids (β-carbolines, canthinones), and triterpenoids.[1][3][4][5] These can co-elute, leading to impure fractions.
-
Inappropriate Solvent System: The polarity of your mobile phase may not be optimal. If this compound elutes too quickly, decrease the solvent polarity (e.g., reduce the proportion of methanol (B129727) in a chloroform-methanol system). If it is retained too strongly, increase the polarity.
-
Column Overloading: Applying too much crude extract to the column will saturate the stationary phase and prevent effective separation. Reduce the sample load and ensure it is applied as a narrow band.
-
Solution: Consider a multi-step chromatographic approach. An initial separation on silica gel can be followed by a different stationary phase, such as Sephadex LH-20 (size-exclusion chromatography) or reversed-phase (C18) chromatography, to separate compounds based on different chemical properties.[4]
Q2: What are the common impurities found with this compound, and how can I identify them?
A2: The most common impurities are structurally related compounds from Picrasma quassioides. These include:
-
Other Quassinoids: Such as nigakilactone F, picrasin B, and kumulactone A.[1][4]
-
Alkaloids: Notably β-carboline and canthinone alkaloids.[5]
-
Triterpenoids: Various triterpenoids are also present in the plant extract.[1][5]
Identification of these impurities is best achieved using analytical HPLC coupled with mass spectrometry (LC-MS).[3][6] This technique can help determine the molecular weights of co-eluting compounds, providing clues to their identities. For full structural elucidation, fractions may need to be isolated and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.
Q3: I have a fraction containing this compound with about 90% purity. How can I improve this to >98% for analytical or pre-clinical studies?
A3: Achieving high purity typically requires a final "polishing" step using high-resolution chromatography. The most effective method is Preparative High-Performance Liquid Chromatography (Prep-HPLC) .[7]
-
Method: Use a reversed-phase column (e.g., C18) with a fine-tuned gradient elution, typically with acetonitrile (B52724) and water or methanol and water, often with a small amount of acid like formic acid to improve peak shape.
-
Optimization: Before scaling up to preparative HPLC, optimize the separation on an analytical HPLC system to determine the ideal gradient, flow rate, and column chemistry. This allows you to maximize resolution between this compound and any remaining impurities.
Q4: Can I use methods other than multi-step column chromatography for purification?
A4: Yes, High-Speed Counter-Current Chromatography (HSCCC) has been successfully used to isolate alkaloids from Picrasma quassioides with good purity and recovery in a single step.[8] This technique is a form of liquid-liquid partition chromatography that avoids solid supports, preventing irreversible adsorption of the sample. While its application for this compound specifically is not widely documented, it presents a promising and efficient alternative to traditional methods.[8]
Experimental Workflows and Protocols
To achieve high-purity this compound, a multi-step purification strategy is generally required. Below is a typical workflow and a detailed protocol for the final purification step.
Diagram: General Isolation Workflow for this compound
Caption: A typical multi-step workflow for isolating high-purity this compound.
Protocol: Final Purification by Preparative HPLC
This protocol outlines a general procedure for the final purification of a partially enriched this compound fraction.
1. System and Column:
-
System: Preparative HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm particle size).
2. Mobile Phase Preparation:
-
Solvent A: HPLC-grade water with 0.1% formic acid.
-
Solvent B: HPLC-grade acetonitrile with 0.1% formic acid.
-
Note: All solvents should be filtered and degassed before use.
3. Sample Preparation:
-
Dissolve the semi-purified, dried fraction containing this compound in a minimal amount of the initial mobile phase mixture (e.g., 80% Solvent A, 20% Solvent B).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
4. Chromatographic Conditions (Example):
-
Flow Rate: 10-20 mL/min (adjust based on column dimensions).
-
Detection Wavelength: 254 nm.
-
Injection Volume: 1-5 mL, depending on sample concentration and column capacity.
-
Gradient Program:
-
0-5 min: Isocratic at 20% B.
-
5-40 min: Linear gradient from 20% to 50% B.
-
40-45 min: Linear gradient from 50% to 100% B (column wash).
-
45-50 min: Isocratic at 100% B.
-
50-55 min: Return to 20% B and re-equilibrate.
-
Note: This gradient is a starting point and must be optimized based on analytical HPLC results.
-
5. Fraction Collection:
-
Collect fractions corresponding to the this compound peak as determined by retention time from analytical runs.
-
Analyze the purity of each collected fraction using analytical HPLC.
-
Pool the fractions that meet the desired purity level (>98%).
6. Post-Purification:
-
Evaporate the solvent from the pooled fractions under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain pure this compound as a solid.
Data on Purification Efficiency
Direct comparative data for this compound is scarce in the literature. However, the following table illustrates the purification of other complex compounds (alkaloids) from the same plant, Picrasma quassioides, using High-Speed Counter-Current Chromatography (HSCCC), demonstrating the purity levels that can be achieved.
| Compound Name | Starting Material | Purification Method | Purity Achieved (%) | Yield (mg from 100mg crude extract) |
| 3-methylcanthin-2,6-dione | Crude Extract | HSCCC | 89.30% | 22.1 mg |
| 4-methoxy-5-hydroxycanthin-6-one | Crude Extract | HSCCC | 98.32% | 4.9 mg |
| 1-mthoxycarbonyl-β-carboline | Crude Extract | HSCCC | 98.19% | 1.2 mg |
| (Data adapted from a study on alkaloid isolation from Picrasma quassioides.[8]) |
Troubleshooting Guide
This decision tree provides a logical workflow for troubleshooting common purity issues during this compound isolation.
Diagram: Troubleshooting Low Purity
Caption: A decision tree for troubleshooting low purity issues in this compound fractions.
References
- 1. prep-hplc.com [prep-hplc.com]
- 2. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 3. silicycle.com [silicycle.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatography sephadex lh-20: Topics by Science.gov [science.gov]
- 6. sephadex lh-20 column: Topics by Science.gov [science.gov]
- 7. isca.in [isca.in]
- 8. gilson.com [gilson.com]
Picrasinoside A stability issues in solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Picrasinoside A in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound, a quassinoid glycoside, can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. As with many natural glycosidic compounds, this compound is susceptible to hydrolysis, particularly under acidic or basic conditions, which can cleave the sugar moiety from the aglycone. Elevated temperatures can accelerate this degradation, while exposure to UV light may lead to photolytic degradation.[1][2][3][4]
Q2: What are the recommended storage conditions for this compound solutions?
A2: To ensure maximum stability, it is recommended to store this compound solutions at low temperatures, such as 2-8°C for short-term storage and -20°C or -80°C for long-term storage.[5] Solutions should be protected from light by using amber vials or by wrapping the container in aluminum foil. It is also advisable to use buffered solutions to maintain a stable pH, preferably in the neutral to slightly acidic range, to minimize hydrolysis.
Q3: How can I detect degradation of my this compound sample?
A3: Degradation of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7][8][9][10] A stability-indicating method should be developed and validated to separate the intact this compound from its potential degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.
Q4: What are the potential degradation products of this compound?
A4: While specific degradation pathways for this compound have not been extensively studied, potential degradation products can be hypothesized based on its structure. The primary degradation pathway is likely hydrolysis of the glycosidic bond, resulting in the formation of the aglycone and the corresponding sugar. Other potential degradation products may arise from oxidation or other rearrangements of the quassinoid core structure.
Q5: How does the choice of solvent affect the stability of this compound?
A5: The choice of solvent can significantly impact the stability of this compound. Protic solvents, especially water, can facilitate hydrolysis. If aqueous solutions are necessary, it is crucial to control the pH with a suitable buffer. For creating stock solutions, aprotic organic solvents like DMSO or ethanol (B145695) are generally preferred, as they are less likely to promote hydrolysis.[11] However, the compatibility of these solvents with the intended experimental system must be considered.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity of this compound in an in vitro assay. | Degradation of the compound due to improper storage or handling. | 1. Prepare fresh solutions of this compound from a solid stock immediately before use. 2. Store stock solutions at -20°C or -80°C in an aprotic solvent like DMSO. 3. Minimize the time the compound spends in aqueous buffer at room temperature. 4. Verify the stability of this compound in your specific assay buffer by performing a time-course experiment and analyzing samples by HPLC or LC-MS. |
| Appearance of unexpected peaks in HPLC/LC-MS analysis. | Degradation of this compound. | 1. Review the solution preparation and storage conditions. Ensure protection from light and extreme temperatures. 2. Perform a forced degradation study to intentionally generate degradation products and identify their retention times. This will help confirm if the new peaks are indeed from this compound degradation. 3. Use a stability-indicating analytical method that can resolve the parent compound from all potential degradation products. |
| Inconsistent experimental results. | Inconsistent concentration of active this compound due to degradation. | 1. Always prepare fresh working solutions from a frozen stock solution. 2. Quantify the concentration of this compound in your working solutions using a validated HPLC method before each experiment. 3. Ensure homogeneity of the solution, especially after thawing, by vortexing. |
| Precipitation of the compound in aqueous buffer. | Poor solubility of this compound in the chosen buffer. | 1. Prepare a high-concentration stock solution in an organic solvent like DMSO. 2. Add the stock solution to the aqueous buffer with vigorous stirring to ensure proper mixing and avoid localized high concentrations that can lead to precipitation. 3. Do not exceed the solubility limit of this compound in the final aqueous solution. The final concentration of the organic solvent should be kept low and consistent across all experiments. |
Data on Stability of Related Compounds
| Compound Class | Conditions | Stability Outcome | Reference |
| Triterpene Glycosides (from Black Cohosh) | Room temperature, low humidity | Stable | [1][2] |
| Triterpene Glycosides (from Black Cohosh) | Higher temperature and/or humidity | Unstable due to hydrolysis and/or oxidation | [1][2] |
| Triterpenoid Saponins | pH 2-10 (aqueous solution) | Hydrolytically stable over six months | [12][13] |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[14][15][16][17][18]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Incubate the solid compound and the stock solution at 60°C for 24 and 48 hours.
-
Photostability: Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[19] A control sample should be protected from light.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute with the mobile phase to a suitable concentration for analysis.
-
Analyze all samples by a validated stability-indicating HPLC or LC-MS method.
4. Data Evaluation:
-
Calculate the percentage of degradation of this compound.
-
Identify and, if possible, characterize the major degradation products.
Protocol 2: Stability-Indicating HPLC Method for Quassinoids (Adapted for this compound)
This protocol is a general starting point and should be optimized for your specific instrument and this compound standard.[9][10]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B), both containing 0.1% formic acid.
-
Example Gradient: 0-10 min, 15-35% B; 10-30 min, 35-45% B; 30-36 min, 45-48% B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (e.g., determined by UV scan, a common wavelength for quassinoids is around 220-280 nm).
-
Column Temperature: 25-30°C.
-
Injection Volume: 10-20 µL.
Visualizations
References
- 1. Stability evaluation of selected polyphenols and triterpene glycosides in black cohosh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. III. Antimetabolites, tubulin-binding agents, platinum drugs, amsacrine, L-asparaginase, interferons, steroids and other miscellaneous antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid chromatography electrospray ionization tandem mass spectrometric determination of quassin and neoquassin in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Qualitative and quantitative analysis of quassinoid diterpenoids from Eurycoma longifolia by UPLC-Q-TOF-MS combined with UPLC-QQQ-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Determination of quassin and neoquassin - Analysis - Analytice [analytice.com]
- 11. Two Novel Quassinoid Glycosides with Antiviral Activity from the Samara of Ailanthus altissima - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biopharminternational.com [biopharminternational.com]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 18. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 19. ema.europa.eu [ema.europa.eu]
Technical Support Center: Picrasinoside A Degradation Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Picrasinoside A. The information provided here will help in identifying potential degradation products and troubleshooting common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, this compound is susceptible to degradation through several pathways under stress conditions. The most common pathways include:
-
Hydrolysis: Cleavage of the glycosidic bond connecting the glucose moiety to the quassinoid core, particularly under acidic conditions. The lactone ring is also susceptible to hydrolysis under basic conditions.
-
Oxidation: The enone functionality in the A-ring and other susceptible sites can be oxidized, leading to the formation of various oxidation products.
-
Photodegradation: The α,β-unsaturated ketone chromophore in this compound can absorb UV light, potentially leading to isomerization or other photochemical reactions.
Q2: What are the expected degradation products of this compound?
A2: While specific degradation products for this compound have not been extensively reported in the literature, based on the degradation of similar compounds, the following are plausible degradation products:
-
Picrasin B: The aglycone of this compound, formed by the hydrolysis of the glycosidic bond.
-
Hydroxy acid derivative: Formed by the base-catalyzed hydrolysis of the lactone ring.
-
Oxidized derivatives: Such as epoxides or hydroxylated species, resulting from the oxidation of the enone system.
-
Photoisomers: Arising from the rearrangement of the α,β-unsaturated ketone upon exposure to light.
Q3: How can I monitor the degradation of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common technique for monitoring the degradation of this compound. An ideal HPLC method should be able to separate the intact this compound from its degradation products, process impurities, and excipients. UV detection is typically suitable for quantitative analysis. Mass spectrometry (LC-MS) can be used for the identification of unknown degradation products.
Q4: My HPLC chromatogram shows unexpected peaks after a forced degradation study of this compound. What could be the cause?
A4: Unexpected peaks in your chromatogram could be due to several factors:
-
Formation of degradation products: These are the expected outcomes of a forced degradation study.
-
Interaction with excipients: If you are working with a formulation, the excipients might degrade or interact with this compound.
-
Contamination: Impurities in solvents or reagents can introduce extraneous peaks.
-
Secondary degradation: Primary degradation products might further degrade into secondary products.
It is recommended to run a blank (placebo) sample under the same stress conditions to rule out peaks originating from the matrix.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound degradation products.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) for this compound or its degradation products in HPLC. | 1. Inappropriate mobile phase pH. 2. Column overload. 3. Column contamination or degradation. 4. Silanol interactions with the stationary phase. | 1. Adjust the mobile phase pH to ensure all analytes are in a single ionic form. 2. Reduce the injection volume or sample concentration. 3. Flush the column with a strong solvent or replace the column if necessary. 4. Use a mobile phase additive like triethylamine (B128534) or a base-deactivated column. |
| Inconsistent retention times. | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues. 4. Pump malfunction or leaks. | 1. Prepare fresh mobile phase and ensure proper mixing and degassing. 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is fully equilibrated with the mobile phase before each injection. 4. Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. |
| No degradation observed after forced degradation study. | 1. Stress conditions are too mild. 2. This compound is highly stable under the tested conditions. 3. Inappropriate analytical method to detect degradation. | 1. Increase the duration, temperature, or concentration of the stressor. 2. This is a valid result, but consider applying more aggressive stress conditions to confirm stability. 3. Ensure your analytical method is capable of detecting small changes and separating potential degradants. |
| Mass imbalance in the degradation study (sum of this compound and degradation products is not 100%). | 1. Formation of non-UV active or volatile degradation products. 2. Degradation products are not eluted from the column. 3. Inaccurate response factors for degradation products. | 1. Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) in parallel with UV. 2. Use a stronger elution solvent at the end of the gradient to wash the column. 3. If possible, isolate and purify the major degradation products to determine their individual response factors. |
Experimental Protocols
Forced Degradation Study Protocol for this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1][2][3][4][5]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep at room temperature for 2 hours.
-
Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Spread a thin layer of solid this compound in a petri dish.
-
Place in a hot air oven at 80°C for 48 hours.
-
Dissolve the stressed sample in the initial solvent for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution (in a quartz cuvette) and solid sample to UV light (254 nm) and visible light (cool white fluorescent lamp) for a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same conditions.
-
3. Sample Analysis:
-
Analyze all stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method for this compound
The following is a starting point for developing a stability-indicating HPLC method for this compound and its degradation products.[6][7][8][9][10]
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-30 min: 10-90% B; 30-35 min: 90% B; 35-40 min: 90-10% B; 40-45 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm |
Visualizations
Hypothetical Degradation Pathway of this compound
Caption: Hypothetical degradation pathways of this compound under various stress conditions.
Experimental Workflow for Forced Degradation Study
Caption: General workflow for conducting and analyzing forced degradation studies of this compound.
Signaling Pathways Modulated by Quassinoids
Caption: Quassinoids can inhibit key signaling pathways like AKT/mTOR and MEK/ERK.[11]
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sgs.com [sgs.com]
- 5. pharmtech.com [pharmtech.com]
- 6. tandfonline.com [tandfonline.com]
- 7. HPLC method development & structural elucidation of anti-proliferative quassinoids from Quassia borneensis Noot. (Simaroubaceae) / Julenah Ag Nuddin - UiTM Institutional Repository [ir.uitm.edu.my]
- 8. researchgate.net [researchgate.net]
- 9. ir.uitm.edu.my [ir.uitm.edu.my]
- 10. Development and Validation of New RP-HPLC Method for the Estimation of Alfuzosin Hydrochloride in Bulk and Tablet Dosage Form [scirp.org]
- 11. aacrjournals.org [aacrjournals.org]
Technical Support Center: Picrasinoside A Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Picrasinoside A in cell viability experiments. Our aim is to help you overcome common challenges and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a quassinoid glucoside isolated from plants of the Picrasma genus. Quassinoids are known for their bitter taste and a range of biological activities, including antitumor properties. While the precise mechanism of this compound is still under investigation, related compounds like Picrasidine I have been shown to induce apoptosis (programmed cell death) in cancer cells. This is often achieved by modulating key signaling pathways such as the ERK and Akt pathways, leading to the activation of caspases, which are crucial executioner proteins in the apoptotic process.[1]
Q2: I am not seeing the expected cytotoxic effect of this compound on my cancer cell line. What are the possible reasons?
Several factors could contribute to a lack of cytotoxic effect:
-
Cell Line Specificity: The sensitivity to this compound can vary significantly between different cancer cell lines. It is possible your cell line is resistant or less sensitive to its effects.
-
Compound Concentration and Purity: Ensure you are using the correct concentration range and that the purity of your this compound is high. Impurities can affect the compound's activity.
-
Incubation Time: The cytotoxic effects of this compound may be time-dependent. Consider extending the incubation period to observe a response.
-
Solubility Issues: this compound, like many natural products, may have limited solubility in aqueous solutions. Inadequate dissolution can lead to a lower effective concentration.
-
Experimental Conditions: Factors such as cell seeding density, culture medium composition, and serum percentage can all influence the outcome of cytotoxicity assays.
Q3: My cell viability results with this compound are inconsistent between experiments. How can I improve reproducibility?
Inconsistent results are a common challenge in cell-based assays. To improve reproducibility:
-
Standardize Your Protocol: Ensure all experimental parameters, including cell seeding density, treatment duration, and reagent concentrations, are kept consistent across all experiments.
-
Control for Solvent Effects: If you are using a solvent like DMSO to dissolve this compound, make sure to include a vehicle control (cells treated with the same concentration of solvent alone) to account for any solvent-induced toxicity.
-
Ensure Homogeneous Compound Distribution: After adding this compound to your cell cultures, ensure it is mixed thoroughly to achieve a uniform concentration in each well.
-
Monitor Cell Health: Regularly check the morphology and confluency of your cells to ensure they are healthy and in the exponential growth phase before starting an experiment.
-
Perform Regular Quality Control of Reagents: Ensure all reagents, including cell culture media and assay components, are not expired and have been stored correctly.
Q4: How can I determine if this compound is inducing apoptosis or necrosis in my cells?
To distinguish between apoptosis and necrosis, you can use assays that detect specific cellular changes associated with each process. A common method is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
-
Apoptosis: Cells undergoing apoptosis will expose phosphatidylserine (B164497) on their outer membrane, which can be detected by Annexin V. In the early stages of apoptosis, the cell membrane remains intact, and the cells will be Annexin V positive and PI negative.
-
Late Apoptosis/Necrosis: In late-stage apoptosis and necrosis, the cell membrane loses its integrity, allowing PI to enter and stain the nucleus. These cells will be both Annexin V and PI positive.
-
Necrosis: Cells that have undergone necrosis will have a compromised membrane and will be PI positive but may be Annexin V negative.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or no cytotoxicity observed | Inappropriate concentration range: The concentrations of this compound used may be too low to induce a response in your specific cell line. | Perform a dose-response experiment with a wider range of concentrations to determine the optimal cytotoxic range. |
| Cell line resistance: The chosen cell line may be inherently resistant to this compound. | Test the compound on a panel of different cell lines to identify sensitive ones. | |
| Compound instability: this compound may be unstable in the cell culture medium over long incubation periods. | Consider shorter incubation times or replenishing the medium with fresh compound during the experiment. | |
| High variability in results | Uneven cell seeding: Inconsistent cell numbers across wells can lead to variable results. | Ensure you have a single-cell suspension and mix the cells thoroughly before and during seeding. Avoid seeding cells in the outer wells of the plate, which are more prone to evaporation. |
| Incomplete dissolution of this compound: The compound may not be fully dissolved, leading to an inaccurate final concentration. | Ensure the compound is completely dissolved in the solvent before adding it to the culture medium. You can sonicate the stock solution to aid dissolution. | |
| Edge effects in microplates: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell viability. | Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity. | |
| Unexpected cell morphology changes | Off-target effects: this compound may have effects on cellular components other than those directly involved in apoptosis. | Carefully observe and document any morphological changes. Consider using additional assays to investigate other potential mechanisms of action. |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the concentration used. | Always include a vehicle control with the same concentration of solvent used for the highest concentration of this compound. If solvent toxicity is observed, try to use a lower concentration. |
Data Presentation
This compound Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₈O₁₁ | Smolecule[2] |
| Exact Mass | 538.24 g/mol | Smolecule[2] |
| Monoisotopic Mass | 538.24141202 g/mol | Smolecule[2] |
| Hydrogen Bond Donor Count | 4 | Smolecule[2] |
| Hydrogen Bond Acceptor Count | 11 | Smolecule[2] |
Note: Data for the related compound Picrasinoside G suggests a computed XLogP3 of -0.4, indicating it is relatively hydrophilic.[3]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
DMSO (or other suitable solvent)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent) and a negative control (medium alone).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is a general guideline for detecting apoptosis by flow cytometry.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell detachment method (e.g., trypsin-EDTA) and then wash the cells with cold PBS.
-
Cell Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Signaling Pathway Diagrams
References
Technical Support Center: Optimizing Picrasinoside A Delivery in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Picrasinoside A in animal models. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known properties?
This compound is a quassinoid, a type of bitter-tasting natural compound, isolated from plants of the Picrasma genus, notably Picrasma quassioides. It has the molecular formula C27H38O11 and a molecular weight of 538.6 g/mol . Preliminary studies suggest that this compound possesses anti-inflammatory and antitumor properties. Like many other quassinoids, it is presumed to have low aqueous solubility, which presents a significant challenge for its delivery in animal models.
Q2: I am observing very low plasma concentrations of this compound after oral administration to my animal models. What are the likely reasons?
Low oral bioavailability of this compound is likely due to one or a combination of the following factors:
-
Poor Aqueous Solubility: As a complex natural product, this compound is expected to have low solubility in gastrointestinal fluids, which limits its dissolution and subsequent absorption.
-
First-Pass Metabolism: The compound may be extensively metabolized in the gut wall and/or the liver before it reaches systemic circulation.
-
Efflux by Transporters: It might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal tract, which actively pump the compound back into the intestinal lumen.
Q3: What are the recommended animal models for studying the in vivo efficacy of this compound?
The choice of animal model will depend on the therapeutic area of investigation. For studying its anti-inflammatory effects, common models include:
-
LPS-induced inflammation models in mice or rats.
-
Carrageenan-induced paw edema models in rats.
For oncology studies, xenograft models using human cancer cell lines implanted in immunocompromised mice are standard.
Q4: Are there any known toxic effects of this compound?
While specific toxicity data for this compound is not widely available, extracts of Picrasma quassioides have been reported to have some toxic effects at high doses. It is crucial to perform dose-escalation studies to determine the maximum tolerated dose (MTD) of this compound in your specific animal model.
Troubleshooting Guides
Low Bioavailability and Inconsistent Results
Problem: Highly variable and low plasma concentrations of this compound are observed following oral administration.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Solubility and Dissolution | 1. Formulation Improvement: Develop an enabling formulation. See the "Formulation Strategies" section below for detailed protocols. 2. Particle Size Reduction: Micronization or nanocrystallization can increase the surface area for dissolution. |
| Degradation in GI Tract | 1. pH Modification: Use of enteric coatings to protect the compound from acidic stomach conditions. 2. Co-administration with Protectants: Formulate with polymers that can shield the molecule. |
| High First-Pass Metabolism | 1. Co-administration with Metabolic Inhibitors: Use of well-known inhibitors like piperine (B192125) (caution: this can have its own pharmacological effects). 2. Alternative Routes of Administration: Consider intraperitoneal (IP) or intravenous (IV) administration to bypass the gut and liver for initial efficacy studies. |
| Inconsistent Dosing | 1. Ensure Homogeneous Suspension: If using a suspension, ensure it is well-mixed before and during dosing to prevent settling of particles. 2. Accurate Dosing Technique: Verify the accuracy of the oral gavage technique to ensure the full dose is administered to the stomach. |
Formulation Challenges
Problem: Difficulty in preparing a stable and consistent formulation for in vivo studies.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Precipitation of Compound | 1. Solubility Screening: Determine the solubility of this compound in a range of pharmaceutically acceptable solvents and co-solvents. 2. Use of Surfactants and Co-solvents: Employ excipients like Tween 80, Cremophor EL, or PEG 400 to improve and maintain solubility. |
| Phase Separation of Formulation | 1. Optimize Excipient Ratios: Systematically vary the ratios of oil, surfactant, and co-surfactant in lipid-based formulations to find a stable system. 2. Use of Emulsifiers: Incorporate emulsifying agents to stabilize oil-in-water or water-in-oil emulsions. |
| Viscosity Issues | 1. Adjust Polymer Concentration: If using a polymer-based formulation, adjust the concentration to achieve a suitable viscosity for oral gavage. 2. Temperature Control: Some formulations may require gentle warming to reduce viscosity before administration. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-Based Formulation for Oral Administration
This protocol provides a starting point for developing a simple co-solvent formulation for initial in vivo screening.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve this compound in a minimal amount of DMSO. For example, for a final dosing volume of 10 mL/kg, aim to dissolve the dose for one animal in 50-100 µL of DMSO.
-
Add PEG 400 to the DMSO solution. A common starting ratio is 1:9 (DMSO:PEG 400).
-
Vortex the solution until this compound is fully dissolved.
-
On the day of the experiment, add saline to the co-solvent mixture to achieve the final desired concentration. It is recommended to add the saline slowly while vortexing to prevent precipitation.
-
Visually inspect the final formulation for any signs of precipitation. If precipitation occurs, the formulation is not suitable and the ratios of co-solvents need to be optimized.
Protocol 2: Pharmacokinetic Study Design in Rats (Illustrative)
This protocol outlines a basic design for a pharmacokinetic study to determine the oral bioavailability of a new this compound formulation.
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Groups:
-
Intravenous (IV) Administration: this compound (e.g., 1 mg/kg) in a suitable IV formulation (e.g., dissolved in a co-solvent system compatible with IV injection).
-
Oral (PO) Administration: this compound formulation (e.g., 10 mg/kg) administered by oral gavage.
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer this compound to each group.
-
Collect blood samples (e.g., 100-200 µL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
-
Calculate the absolute oral bioavailability using the formula: F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single Dose
This table presents hypothetical data for illustrative purposes.
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) - Formulation A | PO Administration (10 mg/kg) - Formulation B (Optimized) |
| Cmax (ng/mL) | 520 ± 75 | 45 ± 12 | 180 ± 35 |
| Tmax (h) | 0.25 | 2.0 | 1.5 |
| AUC (0-t) (ng*h/mL) | 1250 ± 210 | 280 ± 60 | 1150 ± 190 |
| Half-life (h) | 2.5 ± 0.5 | 3.1 ± 0.7 | 2.8 ± 0.6 |
| Bioavailability (%) | - | 2.2 | 9.2 |
Table 2: Example of Formulation Compositions for this compound
| Formulation ID | This compound (mg/mL) | Oil Phase (e.g., Labrafac™) | Surfactant (e.g., Cremophor® EL) | Co-surfactant (e.g., Transcutol® HP) |
| F1 | 10 | 20% | 40% | 40% |
| F2 | 10 | 30% | 50% | 20% |
| F3 | 10 | 15% | 60% | 25% |
Mandatory Visualizations
Signaling Pathways
The anti-inflammatory effects of compounds from Picrasma quassioides are reported to involve the inhibition of key inflammatory signaling pathways such as NF-κB and ERK.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Putative inhibition of the ERK signaling pathway by this compound.
Experimental Workflow
Caption: Workflow for optimizing this compound delivery in animal models.
Technical Support Center: Picrasinoside A Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Picrasinoside A. The information is designed to help anticipate and troubleshoot potential off-target effects during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known or suspected off-target effects of this compound?
A1: Direct, comprehensive studies on the off-target effects of this compound are limited in publicly available literature. However, as a member of the quassinoid class of compounds, it may share off-target profiles with other well-studied quassinoids. The primary mechanism of action for many quassinoids is the inhibition of protein synthesis, which can be considered a broad, systemic effect. Other quassinoids have been shown to interact with various signaling pathways, including AKT, MEK, and c-MYC, and some can inhibit the Hsp90 co-chaperone p23.[1][2] Therefore, researchers should be aware of potential impacts on these pathways when working with this compound.
Q2: We are observing unexpected cytotoxicity in our cell-based assays with this compound. How can we determine if this is due to an off-target effect?
A2: Unexpected cytotoxicity is a common issue. To investigate potential off-target effects, consider the following troubleshooting steps:
-
Dose-Response Analysis: Perform a detailed dose-response curve in multiple cell lines (both target and non-target cells) to determine if the cytotoxicity is specific.
-
Target Engagement Assay: If a primary target of this compound is hypothesized, use a target engagement assay (e.g., cellular thermal shift assay - CETSA) to confirm that the compound is interacting with its intended target at the concentrations causing cytotoxicity.
-
Pathway Analysis: Use proteomic or transcriptomic approaches to analyze changes in cellular pathways upon treatment with this compound. This can reveal unexpected pathway modulation.
-
Rescue Experiments: If a specific off-target is suspected, attempt to rescue the cytotoxic phenotype by overexpressing the target or treating with a known agonist of the affected pathway.
Q3: Are there any known toxicities associated with this compound or other quassinoids in preclinical studies?
Troubleshooting Guides
Issue: Inconsistent results in signaling pathway studies.
-
Possible Cause 1: Broad Spectrum Activity. As a quassinoid, this compound may inhibit protein synthesis generally, which can indirectly affect multiple signaling pathways, leading to inconsistent results.[1][4]
-
Troubleshooting:
-
Perform a protein synthesis inhibition assay (e.g., using a Click-iT® HPG Alexa Fluor® Protein Synthesis Assay Kit) to assess the direct impact of this compound on protein production in your experimental system.
-
Use shorter treatment times to minimize the secondary effects of protein synthesis inhibition on your signaling pathway of interest.
-
Corroborate findings using multiple downstream readouts of the pathway.
-
-
-
Possible Cause 2: Off-target kinase inhibition. Although not specifically documented for this compound, some natural products exhibit off-target kinase activity.
-
Troubleshooting:
-
Screen this compound against a panel of kinases using a commercial kinase profiling service.
-
If a specific off-target kinase is identified, validate this interaction in your cellular model using a more specific inhibitor for that kinase as a control.
-
-
Issue: Difficulty validating a specific molecular target for this compound.
-
Possible Cause: Multiple potential binding partners. this compound may not have a single, high-affinity target but rather interact with multiple proteins.
-
Troubleshooting:
-
Employ unbiased target identification methods such as chemical proteomics or affinity chromatography-mass spectrometry to pull down binding partners.
-
Use computational docking studies to predict potential binding sites and off-targets.
-
-
Potential Off-Target Mechanisms of Quassinoids
Based on studies of related quassinoid compounds, the following table summarizes potential off-target mechanisms that researchers should consider when working with this compound.
| Potential Off-Target Mechanism | Key Proteins/Pathways Involved | Potential Experimental Readout | Reference |
| Inhibition of Protein Synthesis | Ribosomal subunits | Decreased incorporation of labeled amino acids | [1] |
| Modulation of Signaling Pathways | AKT, MEK, c-MYC, STAT3 | Western blot for phosphorylated and total protein levels | [1] |
| Inhibition of Chaperone Proteins | Hsp90 co-chaperone p23 | Hsp90 client protein degradation | [2] |
| Induction of DNA Damage Response | DNA repair proteins | γH2AX foci formation | [2] |
Experimental Protocols
Protocol 1: General Protein Synthesis Inhibition Assay
This protocol provides a general workflow to assess if this compound inhibits protein synthesis in a cell-based assay.
-
Cell Culture: Plate cells of interest in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 2, 6, 12, 24 hours). Include a positive control (e.g., cycloheximide) and a vehicle control (e.g., DMSO).
-
Metabolic Labeling: Add a methionine analogue, such as L-azidohomoalanine (AHA), to the culture medium and incubate for 1-2 hours to allow for incorporation into newly synthesized proteins.
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Click Chemistry Reaction: Perform a click chemistry reaction to conjugate a fluorescent alkyne (e.g., Alexa Fluor 488 alkyne) to the AHA-labeled proteins.
-
Detection: Analyze the fluorescence intensity using a plate reader or visualize by SDS-PAGE and in-gel fluorescence scanning. A decrease in fluorescence intensity in this compound-treated cells compared to the vehicle control indicates inhibition of protein synthesis.
Visualizations
Caption: Troubleshooting workflow for investigating unexpected cytotoxicity.
Caption: Potential off-target cellular mechanisms of this compound.
References
- 1. Quassinoid analogs exert potent antitumor activity via reversible protein biosynthesis inhibition in human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer properties and mechanism of action of the quassinoid ailanthone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quassinoids: From traditional drugs to new cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Picrasinoside A Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the large-scale purification of Picrasinoside A from Picrasma quassioides. The information is presented in a question-and-answer format to directly address potential challenges and provide clear, actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in scaling up the purification of this compound?
A1: The primary challenges include:
-
Complex Starting Material: Picrasma quassioides contains a diverse array of phytochemicals, including other quassinoids, alkaloids, and triterpenoids, which have similar polarities to this compound, making separation difficult.[1][2]
-
Polarity of this compound: As a glycoside, this compound is highly polar, which can lead to poor retention on standard reversed-phase chromatography columns and potential peak tailing.
-
Scalability of Techniques: Traditional laboratory-scale chromatography methods, such as gravity column chromatography, are often not economically or practically scalable for industrial production due to high solvent consumption and low throughput.
-
Compound Stability: this compound's glycosidic bond may be susceptible to hydrolysis under harsh acidic or enzymatic conditions, requiring careful control of the purification environment.[3]
Q2: What is the most promising approach for large-scale purification of this compound?
A2: A combination of modern extraction and purification techniques is recommended. Ultrasonic-assisted extraction (UAE) or ultrasonic microwave-assisted extraction (UMAE) offers a rapid and efficient method for initial extraction, reducing solvent and energy consumption compared to traditional methods.[4] For purification, high-speed counter-current chromatography (HSCCC) is a highly suitable technique for large-scale separation of natural products as it avoids the use of solid stationary phases, thus preventing irreversible adsorption of the target compound.[5][6]
Q3: What kind of yields and purity can be expected with a scalable purification process?
A3: While exact figures will vary depending on the quality of the raw material and the precision of the process, a well-optimized, multi-step purification process can be expected to yield this compound with a purity of over 95%. The overall yield from the crude extract will likely be in the low single digits due to the complexity of the initial extract.
Detailed Experimental Protocols
This section provides a detailed methodology for a pilot-scale purification of this compound.
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound from Picrasma quassioides
-
Objective: To efficiently extract quassinoids, including this compound, from the raw plant material.
-
Materials:
-
Dried and powdered Picrasma quassioides (stem wood or bark)
-
80% Ethanol (B145695) (v/v) in deionized water
-
Large-scale ultrasonic bath or probe sonicator
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
-
-
Procedure:
-
Combine the powdered Picrasma quassioides material with 80% ethanol at a solid-to-liquid ratio of 1:10 (w/v).
-
Place the mixture in the ultrasonic bath or use a probe sonicator.
-
Sonicate at a frequency of 25-40 kHz and a power of 100-500 W for 30-60 minutes at a controlled temperature of 40-50°C.
-
Filter the mixture to separate the extract from the solid plant material.
-
Repeat the extraction process on the plant material two more times to ensure maximum recovery.
-
Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Protocol 2: Large-Scale Purification of this compound using High-Speed Counter-Current Chromatography (HSCCC)
-
Objective: To isolate and purify this compound from the crude extract.
-
Materials:
-
Crude extract from Protocol 1
-
HSCCC instrument
-
Two-phase solvent system: A common system for separating polar compounds from Picrasma is a mixture of n-hexane, ethyl acetate (B1210297), methanol, and water. A recommended starting ratio is 2:2:2:2 (v/v/v/v). This may need to be optimized for this compound.
-
HPLC system for fraction analysis
-
-
Procedure:
-
Solvent System Preparation: Prepare the two-phase solvent system by thoroughly mixing the components in a separatory funnel. Allow the phases to separate and degas each phase before use.
-
Sample Preparation: Dissolve the crude extract in a small volume of the lower phase of the solvent system.
-
HSCCC Operation:
-
Fill the HSCCC column with the stationary phase (typically the upper, less polar phase).
-
Set the rotational speed (e.g., 800-1000 rpm) and pump the mobile phase (typically the lower, more polar phase) through the column at a specific flow rate.
-
Once the system reaches hydrodynamic equilibrium, inject the sample solution.
-
Continuously collect the eluent in fractions.
-
-
Fraction Analysis: Analyze the collected fractions using HPLC to identify those containing this compound at the desired purity.
-
Pooling and Concentration: Combine the pure fractions and evaporate the solvent to obtain purified this compound.
-
Troubleshooting Guides
Issue 1: Low Yield of this compound during Extraction
-
Question: My extraction yield of the crude extract is lower than expected. What could be the cause and how can I improve it?
-
Answer:
-
Insufficient Cell Disruption: Ensure the plant material is finely powdered to maximize the surface area for solvent penetration. The intensity and duration of ultrasonication may also need to be optimized.
-
Inappropriate Solvent: While 80% ethanol is a good starting point, the optimal solvent concentration may vary. You could test a range of ethanol concentrations (e.g., 70-90%).
-
Incomplete Extraction: Ensure you are performing multiple extraction cycles (at least three) as a single extraction is often insufficient to recover all the target compounds.
-
Issue 2: Poor Separation and Peak Tailing in HSCCC
-
Question: I am observing poor resolution and significant peak tailing during the HSCCC purification of this compound. What adjustments can I make?
-
Answer:
-
Suboptimal Solvent System: The partition coefficient (K) of this compound in the chosen solvent system is crucial. If the K value is too low, the compound will elute too quickly with the mobile phase, resulting in poor separation. If it's too high, the peak will be broad. Aim for a K value between 0.5 and 2. You may need to adjust the ratios of the solvents in your two-phase system to achieve this.
-
Mobile Phase Flow Rate: A high flow rate can decrease resolution. Try reducing the flow rate to allow for more efficient partitioning between the two phases.
-
Rotational Speed: The rotational speed of the centrifuge affects the retention of the stationary phase. An unstable stationary phase can lead to peak tailing. Ensure the rotational speed is optimized for your chosen solvent system and flow rate.
-
Issue 3: Co-elution of Impurities with this compound
-
Question: I am unable to separate this compound from other closely related quassinoids. What strategies can I employ?
-
Answer:
-
Solvent System Selectivity: The choice of solvents in your HSCCC system greatly influences selectivity. Consider replacing one of the solvents with another of a different chemical nature to alter the selectivity. For example, substituting n-butanol for ethyl acetate could change the partitioning behavior of the interfering compounds.
-
pH Adjustment: For compounds with acidic or basic functionalities, adjusting the pH of the aqueous phase can significantly alter their partition coefficients and improve separation. Although this compound is neutral, this could help in separating it from ionizable impurities.
-
Stepwise or Gradient Elution: Instead of isocratic elution (constant mobile phase composition), a stepwise or gradient elution, where the composition of the mobile phase is changed during the run, can be used to improve the separation of complex mixtures.
-
Data Presentation
Table 1: Representative Yields and Purity at Different Stages of this compound Purification
| Purification Stage | Starting Material (kg) | Product Mass (g) | Yield (%) | Purity (%) |
| Raw Material | 10.0 | - | - | ~0.1-0.5% (estimated) |
| Crude Extract (after UAE) | 10.0 | 500 | 5.0 | ~5-10% |
| HSCCC Fraction Pool | 0.5 (crude extract) | 10 | 2.0 | >95% |
| Final Purified this compound | 10.0 (raw material) | 10 | 0.1 | >98% |
Note: These values are estimates and can vary based on the quality of the starting material and optimization of the process.
Table 2: Comparison of Extraction Methods for Quassinoids
| Extraction Method | Typical Solvents | Pros | Cons |
| Maceration | Ethanol, Methanol | Simple, low cost | Time-consuming, lower efficiency |
| Soxhlet Extraction | Ethanol, Methanol, Ethyl Acetate | High extraction efficiency | Time-consuming, requires large solvent volumes, potential for thermal degradation |
| Ultrasonic-Assisted Extraction (UAE) | 80% Ethanol | Fast, efficient, reduced solvent consumption | Requires specialized equipment |
| Ultrasonic Microwave-Assisted Extraction (UMAE) | 90% Methanol | Very fast, highly efficient, synergistic effect of ultrasound and microwaves | Requires specialized equipment, potential for localized heating |
Mandatory Visualization
Caption: Experimental workflow for the scalable purification of this compound.
Caption: Conceptual diagram of separation in HSCCC.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. natpro.com.vn [natpro.com.vn]
- 4. Countercurrent Separation of Natural Products: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of natural products by countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Countercurrent chromatography - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to Picrasinoside A and Other Quassinoids for Researchers and Drug Development Professionals
In the landscape of natural product-based drug discovery, quassinoids, a class of highly oxygenated triterpenoid (B12794562) compounds derived primarily from the Simaroubaceae family of plants, have garnered significant attention for their potent biological activities.[1][2] These compounds have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimalarial, and anti-inflammatory effects.[3][4] This guide provides a comparative overview of Picrasinoside A and other prominent quassinoids, focusing on their cytotoxic activities against cancer cell lines and their underlying mechanisms of action. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
Comparative Cytotoxicity of Quassinoids
The antitumor activity of quassinoids is a primary focus of research, with numerous studies evaluating their cytotoxicity against various cancer cell lines. While direct comparative data for this compound is limited in publicly available literature, the following tables summarize the half-maximal inhibitory concentration (IC50) values for several well-characterized quassinoids, offering a benchmark for their relative potency.
| Quassinoid | Cancer Cell Line | IC50 (nM) | Reference |
| Bruceantin (B1667948) | RPMI 8226 (Multiple Myeloma) | 13 | [5] |
| U266 (Multiple Myeloma) | 49 | [5] | |
| H929 (Multiple Myeloma) | 115 | [5] | |
| Brusatol | P-388 (Leukemia) | Significant Inhibition | [6] |
| Neosergeolide | MAC-1 (T-cell Lymphoma) | 11.6 | [7] |
| MAC-2A (T-cell Lymphoma) | 6.9 | [7] | |
| Hut-78 (T-cell Lymphoma) | 6.6 | [7] | |
| HH (T-cell Lymphoma) | 4.3 | [7] | |
| MJ (T-cell Lymphoma) | 7.0 | [7] | |
| AGS (Gastric Carcinoma) | 16.9 | [7] | |
| MDA-MB-435s (Breast Cancer) | 31.3 | [7] | |
| MDA-MB-468 (Breast Cancer) | 29.9 | [7] | |
| Isobrucein B | MAC-1 (T-cell Lymphoma) | 31.9 | [7] |
| MAC-2A (T-cell Lymphoma) | 72.3 | [7] | |
| Hut-78 (T-cell Lymphoma) | 23.5 | [7] | |
| HH (T-cell Lymphoma) | 20.3 | [7] | |
| MJ (T-cell Lymphoma) | 13.5 | [7] | |
| AGS (Gastric Carcinoma) | 114.9 | [7] | |
| MDA-MB-435s (Breast Cancer) | 209.3 | [7] | |
| MDA-MB-468 (Breast Cancer) | 356.8 | [7] |
Note: The cytotoxic activity of Brusatol was reported as significant inhibition without a specific IC50 value in the cited source.
Mechanisms of Action: A Divergent Landscape
The mechanisms through which quassinoids exert their cytotoxic effects are multifaceted and appear to vary between different members of the class.
Inhibition of Protein Synthesis
A primary and well-documented mechanism of action for several potent quassinoids, including bruceantin , is the inhibition of protein synthesis.[8] These compounds can interfere with the peptidyl transferase center on the ribosome, thereby halting polypeptide chain elongation.[3] This disruption of protein production leads to cell cycle arrest and apoptosis.
Modulation of Signaling Pathways
Emerging evidence suggests that some quassinoids exert their anticancer effects by modulating key cellular signaling pathways. For instance, neosergeolide and isobrucein B have been shown to target the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[7] STAT3 is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and invasion. By inhibiting STAT3, these quassinoids can suppress the expression of downstream target genes involved in oncogenesis.
This compound: An Overview
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound and other quassinoids (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the quassinoids (typically in a serial dilution) and a vehicle control (DMSO) for 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[9]
Western Blot Analysis for STAT3 Signaling
Western blotting is a widely used technique to detect specific proteins in a sample. This protocol outlines the steps to analyze the phosphorylation status of STAT3.
Materials:
-
Cancer cells treated with quassinoids
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-STAT3 and anti-phospho-STAT3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT3 and a loading control (e.g., β-actin or GAPDH) to normalize the results.[2][10]
Conclusion
The quassinoid family of natural products represents a rich source of potential anticancer agents with diverse mechanisms of action. While compounds like bruceantin, neosergeolide, and isobrucein B have demonstrated potent cytotoxicity and have had their mechanisms partially elucidated, the therapeutic potential of this compound remains less defined. The data and protocols presented in this guide are intended to provide a foundation for further research into the comparative efficacy and mechanisms of action of this compound and other quassinoids, ultimately aiding in the development of novel cancer therapeutics. Future studies should focus on conducting direct, head-to-head comparisons of these compounds under standardized conditions to accurately assess their relative potencies and therapeutic indices.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 3. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quassinoids: From Traditional Drugs to New Cancer Therapeutics | Bentham Science [benthamscience.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antitumor agents. XXXV: Effects of brusatol, bruceoside A, and bruceantin on P-388 lymphocytic leukemia cell respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quassinoid analogs exert potent antitumor activity via reversible protein biosynthesis inhibition in human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Picrasinoside A and Picrasin B: Bioactivity and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two closely related quassinoids, Picrasinoside A and Picrasin B. Both compounds are isolated from plants of the Picrasma genus, notably Picrasma quassioides. While structurally similar, with this compound being a glycoside of Picrasin B, their bioactivities can differ. This document summarizes the available experimental data on their cytotoxic, anti-inflammatory, and insecticidal properties, providing a resource for researchers in pharmacology and natural product chemistry.
Data Presentation
Cytotoxic Activity
Limited direct comparative data for the cytotoxic activity of this compound and Picrasin B is available in the current literature. Research has focused more on other related quassinoids and crude extracts of Picrasma quassioides.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Data not available | - | - |
| Picrasin B | Data not available | - | - |
Note: While specific IC50 values for this compound and Picrasin B are not readily found in the searched literature, other quassinoids from the same plant family have demonstrated potent cytotoxic effects against various cancer cell lines.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound and Picrasin B is suggested by studies on related compounds and extracts from Picrasma quassioides. A common mechanism of anti-inflammatory action for quassinoids is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| This compound | Nitric Oxide Inhibition | RAW 264.7 | Data not available | - |
| Picrasin B | Nitric Oxide Inhibition | RAW 264.7 | Data not available | - |
Note: The general anti-inflammatory mechanism for compounds from Picrasma quassioides involves the interruption of inflammatory gene regulation pathways like NF-κB and ERK phosphorylation, leading to the suppression of pro-inflammatory cytokines such as NO, TNF-α, and IL-6.[1]
Insecticidal Activity
Picrasin B has been evaluated for its insecticidal activity against the diamondback moth (Plutella xylostella), a significant pest in agriculture.
| Compound | Organism | Activity | LD50 | Reference |
| This compound | Plutella xylostella | Data not available | - | - |
| Picrasin B | Plutella xylostella | Insecticidal | Not specified in abstract | [2] |
Note: A study by Daido et al. (1993) investigated the antifeedant and insecticidal activities of sixteen quassinoids, including Picrasin B, against the 3rd instar larvae of the diamondback moth.[2]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for assessing the cytotoxic activity of compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or Picrasin B) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: After the incubation, carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Anti-inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)
This protocol describes a common method for evaluating the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Subsequently, stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a control group with cells treated with LPS only.
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: After a short incubation period at room temperature, measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite, a stable product of NO.
-
Data Analysis: Construct a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition by the test compound compared to the LPS-only control and determine the IC50 value.
Insecticidal Activity Assay (Leaf-Dip Bioassay against Plutella xylostella)
This protocol provides a general method for assessing the insecticidal activity of compounds against the diamondback moth larvae.
-
Preparation of Test Solutions: Dissolve the test compounds in an appropriate solvent and prepare a series of dilutions.
-
Leaf Treatment: Dip cabbage leaf discs into the test solutions for a few seconds and allow them to air dry. Control leaf discs are dipped in the solvent alone.
-
Insect Exposure: Place the treated leaf discs in a Petri dish or a suitable container. Introduce a known number of 3rd instar larvae of Plutella xylostella into each container.
-
Incubation: Maintain the containers under controlled conditions of temperature, humidity, and light.
-
Mortality Assessment: After a specific period (e.g., 24, 48, or 72 hours), record the number of dead larvae. Larvae are considered dead if they are unable to move when prodded with a fine brush.
-
Data Analysis: Calculate the percentage of mortality for each concentration and correct for control mortality using Abbott's formula. Determine the LD50 (lethal dose for 50% of the population) value.
Visualization
References
A Comparative Analysis of Picrasinoside A and its Congeners versus Conventional Drugs in Inflammation and Oncology
In the landscape of modern pharmacology, there is a continuous search for novel therapeutic agents with improved efficacy and safety profiles. Natural products, with their vast structural diversity, represent a significant reservoir for drug discovery. This guide provides a detailed comparison of the preclinical efficacy of compounds derived from Picrasma quassioides, with a focus on its representative constituents, against conventional drugs in the fields of inflammation and oncology. While the specific compound Picrasinoside A is not extensively studied, this guide will leverage available data on its more researched congeners, Picrasidine I and other alkaloids from the same plant, to offer a comparative perspective.
This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the available experimental data, mechanisms of action, and comparative efficacy.
Anti-inflammatory Efficacy: Picrasma quassioides Alkaloids versus NSAIDs and Corticosteroids
Extracts and isolated compounds from Picrasma quassioides have demonstrated significant anti-inflammatory properties in preclinical studies. The primary mechanisms involve the inhibition of key inflammatory mediators and signaling pathways.[1][2][3]
Comparative Efficacy and Mechanism of Action
| Drug Class | Representative Compound(s) | Mechanism of Action | Quantitative Data (IC50) |
| P. quassioides Alkaloids | Quassidines E-G, 4-methoxy-5-hydroxycanthin-6-one, β-carboline alkaloids | Inhibition of pro-inflammatory cytokines (TNF-α, IL-6) and nitric oxide (NO) production.[4][5][6] Downregulation of inducible nitric oxide synthase (iNOS) expression.[5][6] Modulation of NF-κB and MAPK signaling pathways.[1][3][7] | Data for specific compounds on cytokine inhibition is not consistently reported in terms of IC50 values. However, studies show dose-dependent inhibition of NO, TNF-α, and IL-6.[4][5][6] |
| NSAIDs | Ibuprofen (B1674241), Diclofenac | Inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), leading to reduced prostaglandin (B15479496) synthesis. | Varies depending on the specific NSAID and the assay. For example, the IC50 of ibuprofen for COX-1 and COX-2 can range from 2.6 to 11.2 µg/mL in different experimental setups. |
| Corticosteroids | Dexamethasone, Prednisone | Bind to glucocorticoid receptors, leading to the transrepression of pro-inflammatory genes (e.g., those encoding cytokines) and the upregulation of anti-inflammatory genes. | Not typically measured by IC50 for direct enzyme inhibition. Efficacy is assessed by the concentration required to inhibit inflammatory responses, which varies widely depending on the cell type and stimulus. |
Experimental Protocols
In Vitro Anti-inflammatory Assay for P. quassioides Compounds:
-
Cell Line: Mouse macrophage cell line (e.g., RAW 264.7).
-
Stimulation: Lipopolysaccharide (LPS) is used to induce an inflammatory response.
-
Treatment: Cells are pre-treated with varying concentrations of the test compound (e.g., Quassidines) for a specified period before LPS stimulation.
-
Endpoint Measurement:
-
Nitric Oxide (NO) Production: Measured in the cell culture supernatant using the Griess reagent.
-
Cytokine Levels (TNF-α, IL-6): Quantified in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Protein Expression (iNOS, COX-2): Analyzed in cell lysates by Western blotting.[5][6][8]
-
In Vivo Anti-inflammatory Assay (Carrageenan-induced Paw Edema):
-
Animal Model: Rats or mice.
-
Induction of Inflammation: Subplantar injection of carrageenan into the hind paw.
-
Treatment: Oral or intraperitoneal administration of the test compound or vehicle prior to carrageenan injection.
-
Endpoint Measurement: Paw volume is measured at various time points after carrageenan injection using a plethysmometer. The percentage of edema inhibition is calculated.[5]
Signaling Pathway Diagrams
Anti-cancer Efficacy: Picrasidine I versus Conventional Chemotherapy
Picrasidine I, a dimeric alkaloid from Picrasma quassioides, has shown promising anti-cancer activity, particularly against oral squamous cell carcinoma (OSCC).[9][10] Its mechanism of action involves the induction of apoptosis and cell cycle arrest.
Comparative Efficacy and Mechanism of Action
| Drug | Target Cancer | Mechanism of Action | Quantitative Data (Concentration/IC50) |
| Picrasidine I | Oral Squamous Cell Carcinoma (OSCC) | Induces apoptosis via both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9][10] Arrests cell cycle at the G2/M phase.[9] Downregulates JNK phosphorylation.[9] | Effective concentrations in vitro are in the micromolar range (20-40 µM).[9][10] |
| Cisplatin (B142131) | Oral Squamous Cell Carcinoma (OSCC) and other solid tumors | Forms DNA adducts, leading to DNA damage and subsequent induction of apoptosis.[11][12][13] | IC50 values vary significantly depending on the cell line and duration of exposure. For OSCC cell lines, IC50 can range from 4.57 µM to 200 µM.[11] |
| 5-Fluorouracil (B62378) (5-FU) | Oral Squamous Cell Carcinoma (OSCC) and other solid tumors | A pyrimidine (B1678525) analog that inhibits thymidylate synthase, leading to the disruption of DNA synthesis and repair, and inducing apoptosis.[14][15] | Effective concentrations for inducing apoptosis in OSCC cell lines are in the range of 20 mg/ml.[14] |
Experimental Protocols
In Vitro Cytotoxicity and Apoptosis Assay for Picrasidine I:
-
Cell Lines: Human oral squamous cell carcinoma cell lines (e.g., SCC-4 and SCC-9).
-
Treatment: Cells are treated with various concentrations of Picrasidine I (e.g., 0, 10, 20, 40 µM) for 24, 48, and 72 hours.
-
Endpoint Measurement:
-
Cell Viability: Assessed using the MTT assay.
-
Apoptosis:
-
Nuclear Morphology: Visualized by DAPI staining to observe chromatin condensation and nuclear fragmentation.
-
Annexin V/Propidium Iodide (PI) Staining: Quantifies early and late apoptotic cells using flow cytometry.
-
Caspase Activity: Measurement of caspase-3, -8, and -9 activation.
-
Mitochondrial Membrane Potential: Assessed using fluorescent probes like JC-1.
-
-
Cell Cycle Analysis: Performed by flow cytometry after PI staining of cellular DNA.[9][10][16]
-
In Vitro Apoptosis Assay for Cisplatin and 5-Fluorouracil:
-
Cell Lines: Human oral squamous cell carcinoma cell lines.
-
Treatment: Cells are exposed to a range of concentrations of cisplatin or 5-fluorouracil for a defined period (e.g., 24 hours).
-
Endpoint Measurement: Apoptosis is typically assessed using Annexin V/PI staining and flow cytometry to quantify the percentage of apoptotic cells.[12][14][15]
Signaling Pathway and Experimental Workflow Diagrams
Conclusion
While specific data on this compound is limited, the broader family of compounds from Picrasma quassioides demonstrates significant potential in both anti-inflammatory and anti-cancer applications. Alkaloids from this plant, such as Picrasidine I and Quassidines, exhibit distinct mechanisms of action that target key pathways in inflammation and cancer progression.
In the context of inflammation, these natural compounds offer a multi-targeted approach by inhibiting pro-inflammatory cytokines and key signaling molecules, a mechanism that differs from the primary COX-inhibition of NSAIDs and the broad gene-regulatory effects of corticosteroids.
For oncology, Picrasidine I induces apoptosis in oral squamous cell carcinoma through both intrinsic and extrinsic pathways, a mechanism shared by conventional chemotherapeutics like cisplatin and 5-fluorouracil, although the specific molecular triggers may differ.
Further research is warranted to isolate and characterize the bioactivity of this compound and other less-studied constituents of Picrasma quassioides. Direct head-to-head comparative studies with conventional drugs are essential to fully elucidate their therapeutic potential and establish their relative efficacy and safety. The information presented in this guide provides a solid foundation for such future investigations.
References
- 1. Phytochemistry, Traditional Use and Pharmacological Activity of Picrasma quassioides: A Critical Reviews [mdpi.com]
- 2. Progress in the study of chemical composition, biological activity, and its metabolism of the Picrasma quassioides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-ajbc.org [e-ajbc.org]
- 4. Anti-inflammatory alkaloids from the stems of Picrasma quassioides BENNET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo anti-inflammatory effects of 4-methoxy-5- hydroxycanthin-6-one, a natural alkaloid from Picrasma quassioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In vitro anti-inflammatory effect of picrasmalignan A by the inhibition of iNOS and COX‑2 expression in LPS‑activated macrophage RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer effects of picrasidine I on oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cisplatin-Resistance in Oral Squamous Cell Carcinoma: Regulation by Tumor Cell-Derived Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of apoptotic effect of crocin, cisplatin, and their combination in human oral squamous cell carcinoma cell line HN5 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 5-Fluorouracil-induced apoptosis in cultured oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Picrasidine I Triggers Heme Oxygenase-1-Induced Apoptosis in Nasopharyngeal Carcinoma Cells via ERK and Akt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of Picrasinoside A: A Comparative Guide
This guide provides an objective comparison of the anti-inflammatory performance of quassidines from Picrasma quassioides against Dexamethasone, supported by experimental data from in-vitro studies. Detailed methodologies for the key experiments are provided to enable researchers to replicate and validate these findings.
Data Presentation: In-vitro Anti-inflammatory Activity
The following table summarizes the inhibitory concentration (IC50) values of quassidines and Dexamethasone on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Lower IC50 values indicate greater potency.
| Inflammatory Mediator | Quassidines (from P. quassioides) IC50 (µM) | Dexamethasone IC50 (µM) |
| Nitric Oxide (NO) | 89.39–100.00[1][2] | ~6.88 (IC25 = 1.72)[3] |
| Tumor Necrosis Factor-α (TNF-α) | 88.41[1][2] | Potent inhibition observed[4][5][6] |
| Interleukin-6 (IL-6) | >100[1][2] | Inhibition reported[7][8] |
Experimental Protocols
Detailed methodologies for the key in-vitro experiments are outlined below to ensure reproducibility.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (Quassidines or Dexamethasone) for 1-2 hours before stimulation with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This assay measures the concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
-
Procedure:
-
After the treatment period, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite is determined from a sodium nitrite standard curve.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
TNF-α and IL-6 Cytokine Production Assay (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (TNF-α and IL-6) in the cell culture supernatant.
-
Procedure:
-
After treatment, the cell culture supernatants are collected.
-
Commercially available ELISA kits for mouse TNF-α and IL-6 are used according to the manufacturer's instructions.
-
Briefly, the supernatants are added to antibody-coated microplates and incubated.
-
After washing, a detection antibody conjugated to an enzyme is added.
-
A substrate is then added, and the resulting colorimetric reaction is measured using a microplate reader at the appropriate wavelength.
-
The cytokine concentrations are determined from a standard curve.
-
The percentage of cytokine inhibition is calculated relative to the LPS-stimulated control group.
-
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of compounds from Picrasma quassioides are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response.
References
- 1. Phytochemistry, Traditional Use and Pharmacological Activity of Picrasma quassioides: A Critical Reviews [mdpi.com]
- 2. Phytochemistry, Traditional Use and Pharmacological Activity of Picrasma quassioides: A Critical Reviews - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Is Nitric Oxide Decrease Observed with Naphthoquinones in LPS Stimulated RAW 264.7 Macrophages a Beneficial Property? | PLOS One [journals.plos.org]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. Dexamethasone inhibits TNF-alpha-induced apoptosis and IAP protein downregulation in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glucocorticoids inhibit the production of IL6 from monocytes, endothelial cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Real-time monitoring of IL-6 and IL-10 reporter expression for anti-inflammation activity in live RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Picrasinoside A Versus Synthetic Analogs: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the naturally occurring quassinoid, Picrasinoside A, with synthetic analogs in the broader quassinoid class. Due to a lack of publicly available data on the direct synthetic analogs of this compound, this guide will focus on comparing its known biological activities with those of other synthetic and semi-synthetic quassinoids to infer potential structure-activity relationships and guide future research.
This compound is a quassinoid glucoside isolated from plants of the Picrasma genus, notably Picrasma quassioides. Quassinoids are a class of bitter, degraded triterpenoids known for their diverse and potent biological activities, including antitumor, anti-inflammatory, and antimalarial effects. The complex structure of these molecules presents a significant challenge for total synthesis, leading researchers to explore semi-synthetic modifications of more abundant natural quassinoids to develop novel therapeutic agents.
Performance Comparison: this compound and Other Quassinoids
While direct comparative data for this compound and its synthetic analogs is not available in the public domain, we can extrapolate potential performance based on studies of other quassinoids and their synthetic derivatives. The primary areas of therapeutic interest for quassinoids are their anticancer and anti-inflammatory properties.
Anticancer Activity
Quassinoids have demonstrated significant cytotoxicity against a variety of cancer cell lines. The mechanism of action for many quassinoids involves the inhibition of protein synthesis.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Key Structural Feature | Reference |
| This compound | Not Reported | Not Reported | Glucoside at C-11 | N/A |
| Bruceantin | RPMI-8226 (Multiple Myeloma) | 0.0025 - 0.005 (in vivo mg/kg) | Ester at C-15 | [1] |
| Synthetic Analog 5c (from Bruceine A) | HCT116 (Colorectal Carcinoma) | ~0.01 | Modified ester at C-15 | Flinn, et al. (2020) |
This table compares the reported anticancer activity of a known potent quassinoid, Bruceantin, and a synthetic analog with the currently unavailable data for this compound. The data for the synthetic analog highlights the potential for enhancing activity through chemical modification.
Anti-inflammatory Activity
The anti-inflammatory effects of quassinoids are often attributed to their ability to inhibit pro-inflammatory signaling pathways, such as the NF-κB pathway.
A study on quassidines from Picrasma quassioides demonstrated their ability to inhibit the production of pro-inflammatory cytokines in LPS-stimulated RAW 264.7 macrophages. While specific data for this compound is limited, these findings suggest the potential for quassinoids to modulate inflammatory responses.
| Compound/Analog | Assay | IC50 (µM) | Key Structural Feature | Reference |
| This compound | Not Reported | Not Reported | Glucoside at C-11 | N/A |
| Quassidines (mixture) | Nitric Oxide (NO) Production Inhibition in RAW 264.7 cells | 89.39 - 100.00 | Dimeric quassinoid structure | [1] |
| Quassidines (mixture) | TNF-α Production Inhibition in RAW 264.7 cells | 88.41 | Dimeric quassinoid structure | [1] |
This table presents the anti-inflammatory activity of a mixture of quassidines, highlighting the potential of the quassinoid scaffold in this therapeutic area. Further studies are needed to determine the specific activity of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the biological activity of compounds like this compound and its analogs.
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of a compound on the proliferation of cancer cells.
-
Cell Culture: Human cancer cell lines (e.g., HCT116, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the media is replaced with fresh media containing various concentrations of the test compound (e.g., this compound or a synthetic analog). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The media containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.
NF-κB Inhibition Assay (Luciferase Reporter Assay)
This assay measures the inhibition of the NF-κB signaling pathway, a key pathway in inflammation.
-
Cell Line: A stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element is used (e.g., HEK293-NF-κB-luc).
-
Cell Seeding and Treatment: Cells are seeded in a 96-well plate. After 24 hours, cells are pre-treated with various concentrations of the test compound for 1 hour.
-
Stimulation: Cells are then stimulated with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) (10 ng/mL), for 6-8 hours.
-
Lysis and Luciferase Assay: After stimulation, the cells are lysed, and the luciferase activity is measured using a luciferase assay kit according to the manufacturer's instructions. Luminescence is read using a luminometer.
-
Data Analysis: The percentage of NF-κB inhibition is calculated relative to the stimulated control. The IC50 value is determined from the dose-response curve.
Visualizing Pathways and Workflows
General Quassinoid Anti-inflammatory Signaling Pathway
The following diagram illustrates the general mechanism by which quassinoids are thought to exert their anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.
Caption: Quassinoid Inhibition of the NF-κB Signaling Pathway.
Experimental Workflow for Cytotoxicity Screening
This diagram outlines the key steps involved in a typical cytotoxicity screening experiment.
Caption: Workflow for Determining Compound Cytotoxicity.
Conclusion
This compound, a member of the promising quassinoid family, holds potential for development as a therapeutic agent. While direct comparisons with its synthetic analogs are currently unavailable, research on other synthetic and semi-synthetic quassinoids demonstrates that chemical modification of the quassinoid scaffold can lead to analogs with enhanced biological activity. Future research should focus on the synthesis of this compound derivatives and their systematic evaluation in anticancer and anti-inflammatory assays. Such studies will be crucial in elucidating the structure-activity relationships of this subclass of quassinoids and paving the way for the development of novel and more potent therapeutic agents.
References
A Comparative Guide to Picrasinoside A Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of various extraction methods for Picrasinoside A, a bioactive quassinoid glucoside found in plants of the Picrasma genus, notably Picrasma ailanthoides. The selection of an appropriate extraction technique is critical for maximizing yield and purity, which are pivotal for subsequent research and drug development. This document outlines and compares conventional and modern extraction techniques, offering detailed experimental protocols and quantitative data to inform methodological choices.
Comparative Analysis of Extraction Techniques
The efficiency of this compound extraction is contingent on the chosen method, influencing yield, extraction time, and solvent consumption. While specific comparative data for this compound is limited in publicly available literature, this analysis draws upon data for related quassinoids and general principles of phytochemical extraction to provide a useful comparison.
Data Summary: Comparison of Extraction Method Performance
| Extraction Method | Typical Yield of Related Quassinoids (% w/w) | Extraction Time | Solvent Consumption | Key Advantages | Key Disadvantages |
| Maceration | 0.1 - 0.2% | 12 - 72 hours | High | Simple, low-cost setup, suitable for thermolabile compounds. | Time-consuming, large solvent volume, potentially lower efficiency. |
| Ultrasound-Assisted Extraction (UAE) | Higher than maceration (qualitative) | 15 - 60 minutes | Moderate | Rapid, increased efficiency, reduced solvent and energy use.[1][2] | Requires specialized equipment, potential for localized heating. |
| Microwave-Assisted Extraction (MAE) | Higher than maceration (qualitative) | 5 - 30 minutes | Low to Moderate | Very rapid, high efficiency, reduced solvent consumption.[3] | Requires specialized microwave equipment, potential for thermal degradation if not optimized. |
| Ultrasonic Microwave-Assisted Extraction (UMAE) | Potentially the highest | ~15 minutes | Moderate | Synergistic effect of ultrasound and microwaves, very rapid and efficient.[4] | Requires highly specialized and less common equipment. |
Note: The yield data presented is for the crystalline mixture of quassin/neoquassin from Picrasma excelsa and is used as a proxy due to the lack of specific comparative data for this compound. The actual yield of this compound may vary depending on the plant material and specific experimental conditions.
Experimental Protocols
The following sections provide detailed methodologies for the extraction of this compound from Picrasma ailanthoides stem wood using three distinct methods.
Conventional Method: Cold Ethanol (B145695) Maceration
This traditional method relies on the soaking of plant material in a solvent to facilitate the diffusion of phytochemicals. Cold ethanol has been reported to be effective for the extraction of quassinoids.
Protocol:
-
Preparation of Plant Material: Air-dry the stem wood of Picrasma ailanthoides at room temperature until a constant weight is achieved. Grind the dried material into a coarse powder (approximately 1-2 mm particle size).
-
Maceration: Place 100 g of the powdered plant material into a large, sealed container. Add 1 L of 95% ethanol to completely submerge the powder.
-
Extraction: Allow the mixture to stand at room temperature for 48 hours with occasional agitation.
-
Filtration: After 48 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Further Processing: The crude extract can be further purified using chromatographic techniques to isolate this compound.
Modern Method: Ultrasound-Assisted Extraction (UAE)
UAE utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls enhances cell disruption and mass transfer, leading to more efficient extraction.
Protocol:
-
Preparation of Plant Material: Prepare dried and powdered Picrasma ailanthoides stem wood as described for maceration.
-
Extraction Setup: Place 10 g of the powdered plant material into a 250 mL flask. Add 100 mL of 90% methanol.
-
Ultrasonication: Immerse the flask in an ultrasonic bath. Sonicate the mixture at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 50°C.
-
Filtration and Concentration: Following ultrasonication, filter the mixture and concentrate the extract using a rotary evaporator as described in the maceration protocol.
-
Purification: The resulting crude extract can be subjected to further purification steps.
Advanced Method: Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and the moisture within the plant cells. This rapid, localized heating creates pressure that ruptures the cell walls, releasing the target compounds into the solvent.
Protocol:
-
Preparation of Plant Material: Prepare dried and powdered Picrasma ailanthoides stem wood.
-
Extraction Setup: Place 10 g of the powdered plant material into a microwave-safe extraction vessel. Add 210 mL of 90% methanol.
-
Microwave Irradiation: Place the vessel in a microwave extractor. Irradiate the sample at a dynamic microwave power to maintain a temperature of 60°C for 13 minutes.
-
Cooling and Filtration: After the extraction is complete, allow the vessel to cool to room temperature before opening. Filter the extract to separate the plant debris.
-
Concentration: Concentrate the filtrate using a rotary evaporator to yield the crude extract for subsequent purification.
Visualizing the Extraction Workflows
The following diagrams illustrate the logical flow of each extraction protocol.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparison of Various Extraction Techniques of Medicago sativa: Yield, Antioxidant Activity, and Content of Phytochemical Constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison on extraction yield of sennoside A and sennoside B from senna (Cassia angustifolia) using conventional and non conventional extraction techniques and their quantification using a validated HPLC-PDA detection method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ultrasonic microwave-assisted extraction coupled with high-speed counter-current chromatography for the preparation of nigakinones from Picrasma quassioides (D.Don) Benn - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Picrasinoside A and the Known NF-κB Inhibitor BAY 11-7082
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picrasma quassioides has a history of use in traditional medicine for treating inflammatory conditions.[1][2] Scientific investigations have revealed that various extracts and isolated compounds from this plant possess anti-inflammatory and anti-cancer properties.[1][3] The NF-κB signaling pathway is a critical regulator of inflammation, and its inhibition is a key therapeutic strategy.[[“]] While some constituents of Picrasma quassioides have been shown to suppress NF-κB activity, studies on a series of quassinoids from the plant indicated they were not potent inhibitors of nitric oxide (NO) production, a downstream effect of NF-κB activation, with IC50 values greater than 30 μM.[5]
In contrast, BAY 11-7082 is a widely used small molecule inhibitor that potently and irreversibly inhibits NF-κB activation by preventing the phosphorylation of IκBα. This guide will present the known quantitative data for BAY 11-7082 as a benchmark for potent NF-κB inhibition and discuss the current understanding of the anti-inflammatory potential of quassinoids like Picrasinoside A.
Quantitative Data Comparison
The following table summarizes the available inhibitory concentration data. It is important to note the absence of a specific IC50 value for this compound in relation to NF-κB pathway inhibition.
| Compound | Target Pathway | Assay | IC50 Value | Reference |
| This compound (and related quassinoids) | NF-κB (inferred via NO production) | Nitric Oxide Production in RAW 264.7 Macrophages | > 30 μM | [5] |
| BAY 11-7082 | NF-κB | IκBα Phosphorylation | ~10 μM | [[“]] |
Signaling Pathway Diagram
The diagram below illustrates the canonical NF-κB signaling pathway and highlights the point of inhibition by BAY 11-7082. The potential, though likely weak, inhibitory effect of this compound and related quassinoids would also target this pathway, likely upstream of IκBα phosphorylation or through other indirect mechanisms.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
IκBα Phosphorylation Assay (for BAY 11-7082)
This assay is designed to measure the ability of a compound to inhibit the phosphorylation of IκBα, a key step in the activation of the NF-κB pathway.
-
Cell Culture: Human tumor cell lines (e.g., HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of BAY 11-7082 for a specified time (e.g., 1-2 hours).
-
Stimulation: Cells are then stimulated with a pro-inflammatory agent, typically tumor necrosis factor-alpha (TNF-α), for a short period (e.g., 15-30 minutes) to induce IκBα phosphorylation.
-
Cell Lysis: After stimulation, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Cell lysates are subjected to SDS-PAGE to separate proteins by size.
-
Proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated IκBα (p-IκBα).
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.
-
The signal is detected using a chemiluminescent substrate.
-
-
Data Analysis: The intensity of the p-IκBα band is quantified and normalized to a loading control (e.g., total IκBα or β-actin). The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in p-IκBα levels compared to the stimulated control.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay is used to indirectly measure the activity of inducible nitric oxide synthase (iNOS), an enzyme whose expression is largely regulated by the NF-κB pathway in response to inflammatory stimuli.
-
Cell Culture: Murine macrophage-like cells (e.g., RAW 264.7) are cultured in appropriate media.
-
Compound Treatment: Cells are plated in a 96-well plate and treated with various concentrations of the test compound (e.g., this compound).
-
Stimulation: Cells are co-incubated with lipopolysaccharide (LPS), a potent inducer of iNOS expression, for a prolonged period (e.g., 24 hours).
-
Nitrite (B80452) Measurement:
-
The cell culture supernatant is collected.
-
The Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
-
Nitrite, a stable breakdown product of NO, reacts with the Griess reagent to form a colored azo compound.
-
-
Data Analysis: The absorbance of the colored product is measured using a microplate reader at a specific wavelength (e.g., 540 nm). A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples. The IC50 value is the concentration of the compound that inhibits NO production by 50% compared to the LPS-stimulated control.
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating the anti-inflammatory activity of a test compound.
Conclusion
While this compound is a component of a plant with known anti-inflammatory properties, the available data suggests that it, along with other related quassinoids, may not be a potent direct inhibitor of the NF-κB pathway. In stark contrast, BAY 11-7082 demonstrates clear and potent inhibition of IκBα phosphorylation, a key event in NF-κB activation. This guide highlights the importance of quantitative, target-specific assays in characterizing the bioactivity of natural products. Further research is required to elucidate the precise mechanism of action of this compound and to determine if it contributes to the overall anti-inflammatory effects of Picrasma quassioides extracts through other, perhaps more subtle, molecular interactions. For researchers seeking a potent and well-characterized inhibitor of the NF-κB pathway for in vitro studies, BAY 11-7082 remains a reliable choice.
References
- 1. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytochemistry, Traditional Use and Pharmacological Activity of Picrasma quassioides: A Critical Reviews [mdpi.com]
- 4. Mechanisms of NF-κB pathway inhibition by natural compounds - Consensus [consensus.app]
- 5. Quassinoids from the stems of Picrasma quassioides and their cytotoxic and NO production-inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Findings on Picrasinoside A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported biological activities of compounds isolated from Picrasma quassioides, the plant source of Picrasinoside A. Due to the limited availability of specific published data on this compound, this document focuses on closely related quassinoids and other phytochemicals from the same plant to offer a foundational understanding for researchers interested in this compound. We also present data on established alternative drugs, dexamethasone (B1670325) and doxorubicin, for a broader context.
Data Presentation
Anti-Inflammatory and Cytotoxic Activities of Picrasma quassioides Compounds and Alternatives
The following tables summarize the available quantitative data on the anti-inflammatory and cytotoxic/anticancer activities of various compounds. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, cell lines, and assays used.
Table 1: Anti-Inflammatory Activity
| Compound/Extract | Assay | Cell Line/Model | IC50/Effective Concentration | Reference |
| Quassidines (from P. quassioides) | NO Production Inhibition | RAW 264.7 macrophages | 89.39–100.00 µM | [1] |
| TNF-α Production Inhibition | RAW 264.7 macrophages | 88.41 µM | [1] | |
| IL-6 Production Inhibition | RAW 264.7 macrophages | >100 µM | [1] | |
| Dexamethasone | Glucocorticoid Receptor Binding | Not applicable | IC50 = 38 nM, Ki = 6.7 nM | [2] |
| Lymphocyte Proliferation Inhibition | Human peripheral blood mononuclear cells | IC50 > 10⁻⁶ M (in corticosteroid-resistant subjects) | [3] |
Table 2: Anticancer/Cytotoxic Activity
| Compound/Extract | Cell Line | IC50/Effective Concentration | Reference |
| Picraquassin B (from P. quassioides) | MKN-28 (Gastric cancer) | 2.5 µM | [1] |
| A-549 (Lung cancer) | 5.6 µM | [1] | |
| Kumuquassin C (from P. quassioides) | HepG2 (Liver cancer) | 21.72 µM | [1] |
| Bruceantin (from P. quassioides) | RPMI-8226 (Multiple myeloma) | 2.5 - 5.0 mg/kg (in vivo) | [1] |
| Dehydrocrenatidine (from P. quassioides) | A2780 (Ovarian cancer) | 2.02 ± 0.95 µM | [1] |
| SKOV3 (Ovarian cancer) | 11.89 ± 2.38 µM | [1] | |
| Nigakinone (from P. quassioides) | HepG2 (Liver cancer) | Not specified | [1] |
| Methylnigakinone (from P. quassioides) | HepG2 (Liver cancer) | Not specified | [1] |
| Picrasidine I (from P. quassioides) | HMY-1 and A2058 (Melanoma) | 10, 20, and 40 µM (concentration-dependent effect) | [4] |
| Doxorubicin | HepG2 (Liver cancer) | 12.2 µM | [5] |
| Huh7 (Liver cancer) | > 20 µM | [5] | |
| UMUC-3 (Bladder cancer) | 5.1 µM | [5] | |
| VMCUB-1 (Bladder cancer) | > 20 µM | [5] | |
| TCCSUP (Bladder cancer) | 12.6 µM | [5] | |
| BFTC-905 (Bladder cancer) | 2.3 µM | [5] | |
| A549 (Lung cancer) | > 20 µM | [5] | |
| HeLa (Cervical cancer) | 2.9 µM | [5] | |
| MCF-7 (Breast cancer) | 2.5 µM | [5] | |
| M21 (Melanoma) | 2.8 µM | [5] |
Experimental Protocols
Inhibition of Nitric Oxide (NO) Production in Macrophages
This assay is a common method to assess the anti-inflammatory potential of a compound.
Cell Culture and Treatment:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (or other test compounds) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce NO production.
NO Measurement (Griess Assay):
-
After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample.
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite (B80452) (a stable product of NO) by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.
-
The percentage of NO inhibition is calculated as: [1 - (Absorbance of treated sample / Absorbance of LPS-only control)] x 100.
Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of a compound.
Cell Culture and Treatment:
-
Culture a cancer cell line of interest (e.g., A549, MCF-7) in appropriate media and conditions.
-
Seed the cells in a 96-well plate at a suitable density (e.g., 5 x 10³ cells/well) and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound (or other test compounds) for 24, 48, or 72 hours.
MTT Assay Procedure:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm with a microplate reader.
-
Cell viability is calculated as: (Absorbance of treated cells / Absorbance of untreated control cells) x 100.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.
Western Blot for Phosphorylated ERK (p-ERK)
This protocol is used to determine if a compound affects the MAPK/ERK signaling pathway.
Cell Lysis and Protein Quantification:
-
Culture and treat cells as described in the previous protocols.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated ERK (p-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize the results, strip the membrane and re-probe with an antibody against total ERK1/2.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by compounds from Picrasma quassioides and a general experimental workflow for their investigation.
Caption: Hypothesized anti-inflammatory signaling pathway.
Caption: Hypothesized anticancer signaling pathways.
Caption: General experimental workflow.
References
- 1. Phytochemistry, Traditional Use and Pharmacological Activity of Picrasma quassioides: A Critical Reviews [mdpi.com]
- 2. Dexamethasone, anti-inflammatory glucocorticoid (CAS 50-02-2) | Abcam [abcam.com]
- 3. Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
A Comparative Analysis of Picrasinoside A and Crude Extract of Picrasma ailanthoides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Picrasinoside A, a purified quassinoid glucoside, and the crude extract of Picrasma ailanthoides. The following sections detail their respective anti-inflammatory and anti-cancer properties, supported by experimental data, protocols, and an exploration of the underlying signaling pathways.
Executive Summary
Picrasma ailanthoides, also known as bitterwood, has a long history in traditional medicine for treating various ailments, including fever and infections.[1] Modern research has identified numerous bioactive compounds within the plant, with quassinoids and alkaloids being of significant interest.[2] This guide focuses on a comparative evaluation of a specific isolated compound, this compound, and the holistic crude extract of the plant. While direct comparative studies are limited, this document collates available data to provide a comprehensive overview for research and development purposes.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for the anti-inflammatory and anti-cancer activities of this compound and the crude extract of Picrasma ailanthoides. It is important to note that the data has been compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: Anti-Inflammatory Activity
| Substance | Assay | Cell Line | Key Findings | IC50 Value | Reference |
| Crude Extract of P. ailanthoides | Nitric Oxide (NO) Production Inhibition | RAW 264.7 macrophages | Inhibition of pro-inflammatory cytokines | 89.39–100.00 µM (for quassidines) | [1] |
| This compound | Not Available | Not Available | Data not available in the searched literature | Not Available |
Table 2: Anti-Cancer Activity
| Substance | Assay | Cell Line | Key Findings | IC50 Value | Reference |
| Crude Extract of P. ailanthoides (Methanol) | Cytotoxicity | NCI-N87 (Gastric Cancer) | 53.6% cytotoxicity at 1 mg/mL | Not specified | [1] |
| Crude Extract of P. ailanthoides (Ethanol) | Cytotoxicity | NCI-N87 (Gastric Cancer) | 56.3% cytotoxicity at 1 mg/mL | Not specified | [1] |
| Crude Extract of P. ailanthoides (Butanol fraction) | Cytotoxicity | HT-29 (Colon Carcinoma) | Strong anti-cancer activity | Not specified | |
| This compound | Not Available | Not Available | Data not available in the searched literature | Not Available |
Experimental Protocols
This section outlines the general methodologies for the key experiments cited in the comparison.
Preparation of Crude Picrasma ailanthoides Extract
A common method for preparing a crude extract from Picrasma ailanthoides for biological assays involves the following steps:
-
Drying and Grinding: The plant material (e.g., bark, leaves) is dried, often at room temperature in a shaded area, and then ground into a fine powder.
-
Maceration: The powdered plant material is soaked in a solvent (commonly methanol (B129727) or ethanol) at room temperature for an extended period (e.g., 48 hours to two weeks), with occasional agitation to ensure thorough extraction.[3]
-
Filtration and Concentration: The mixture is then filtered to separate the solvent containing the dissolved phytochemicals from the solid plant residue. The resulting filtrate is concentrated under reduced pressure using a rotary evaporator to remove the solvent, yielding the crude extract.[3]
In Vitro Anti-Inflammatory Assay: Inhibition of Nitric Oxide (NO) Production
This assay assesses the ability of a substance to inhibit the production of nitric oxide, a key inflammatory mediator, in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.
-
Treatment: The cells are pre-treated with various concentrations of the test substance (this compound or crude extract) for a specific duration.
-
Stimulation: The cells are then stimulated with LPS to induce an inflammatory response and subsequent NO production.
-
Quantification of NO: After a set incubation period, the amount of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in untreated, LPS-stimulated cells. The IC50 value, the concentration of the substance that inhibits 50% of NO production, is then determined.
In Vitro Anti-Cancer Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and, consequently, the cytotoxic effects of a compound.
-
Cell Seeding: Cancer cells (e.g., NCI-N87, HT-29) are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the test substance (this compound or crude extract) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The percentage of cell viability is calculated by comparing the absorbance of treated cells to that of untreated control cells. The IC50 value, the concentration of the substance that causes 50% inhibition of cell growth, is then determined.
Signaling Pathways and Mechanisms of Action
Anti-Inflammatory Pathway: NF-κB Inhibition
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Both the crude extract of Picrasma ailanthoides and its isolated compounds have been shown to exert their anti-inflammatory effects by inhibiting this pathway.[1][4]
In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2).
Anti-Cancer Pathway: Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. The crude extract of Picrasma ailanthoides and its constituents have been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][5]
The extrinsic pathway is initiated by the binding of death ligands (e.g., FasL, TRAIL) to death receptors on the cell surface, leading to the activation of caspase-8, which in turn activates downstream executioner caspases like caspase-3.
The intrinsic pathway is triggered by cellular stress and involves the release of cytochrome c from the mitochondria. Cytochrome c then activates caspase-9, which subsequently activates executioner caspases.
Conclusion
The crude extract of Picrasma ailanthoides demonstrates significant anti-inflammatory and anti-cancer properties in various in vitro models.[1] These activities are attributed to the complex mixture of phytochemicals present in the extract, which appear to modulate key signaling pathways such as NF-κB and apoptosis.
While this compound is a known constituent of Picrasma ailanthoides, there is a notable lack of publicly available data on its specific anti-inflammatory and anti-cancer efficacy, particularly in the form of IC50 values. This data gap makes a direct quantitative comparison with the crude extract challenging.
For researchers and drug development professionals, the crude extract presents a promising starting point for identifying novel therapeutic agents. The observed bioactivity of the extract warrants further investigation to isolate and characterize other potentially potent compounds. Future studies should aim to directly compare the efficacy of isolated compounds like this compound with the crude extract to understand the synergistic or additive effects of the plant's complex chemical profile. This will be crucial in determining whether a purified compound or a standardized extract holds greater therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Apoptotic effect of methanol extract of Picrasma quassioides by regulating specificity protein 1 in human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Picrasinoside A's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of Picrasinoside A with other related quassinoids, Brusatol and Quassin. The information is based on available preclinical data, focusing on anti-inflammatory and anticancer activities.
Comparative Analysis of Therapeutic Potential
This compound, a quassinoid isolated from plants of the Picrasma genus, has garnered interest for its potential therapeutic applications. Quassinoids, as a class, are known for their broad range of biological activities, including anti-inflammatory, anticancer, and antimalarial effects. This guide compares this compound with two other well-studied quassinoids, Brusatol and Quassin, to provide a context for its potential efficacy.
Anticancer Activity
Quassin has been reported to have antileishmanial activity and can induce a host-protective immune response.[2][3] While this points to its potential in modulating cellular processes relevant to cancer, specific IC50 values for its cytotoxic effects on cancer cell lines were not found in the reviewed literature.
Table 1: Comparative Cytotoxicity (IC50) of Quassinoids Against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 Value |
| This compound | Data not available | Data not available |
| Brusatol | Leukemia (BV173) | 0.01 µmol/L[1] |
| Leukemia (NB4) | 0.03 µmol/L[1] | |
| Leukemia (SUPB13) | 0.04 µmol/L[1] | |
| Breast Cancer (MCF-7) | 0.08 µmol/L[1] | |
| Pancreatic Cancer (SW1990) | 0.10 µmol/L[1] | |
| Pancreatic Cancer (PANC-1) | 0.36 µmol/L[1] | |
| Glioma (IDH1-mutated U251) | ~20 nmol/L[1] | |
| Quassin | Data not available | Data not available |
Anti-inflammatory Activity
Specific IC50 values for the anti-inflammatory activity of this compound, such as the inhibition of nitric oxide (NO) production in macrophages, are not detailed in the available literature. However, a study on "quassidines" from Picrasma quassioides reported an IC50 value of 89.39–100.00 μM for the inhibition of NO production in RAW 264.7 macrophages.
Quassin has been shown to enhance NO generation in macrophages infected with Leishmania donovani, suggesting an immunomodulatory role rather than a direct inhibitory effect on NO production in a typical inflammatory model.[2][3] At a concentration of 25 µg/mL (64.36 µM), Quassin showed low cytotoxicity to murine peritoneal macrophages.[2]
Table 2: Comparative Anti-inflammatory Activity of Quassinoids
| Compound | Assay | Cell Line | IC50 Value |
| This compound | NO Production Inhibition | Data not available | Data not available |
| Quassidines (from P. quassioides) | NO Production Inhibition | RAW 264.7 | 89.39–100.00 μM |
| Brusatol | Data not available | Data not available | Data not available |
| Quassin | NO Production | L. donovani-infected murine peritoneal macrophages | Enhances NO production[2][3] |
Signaling Pathways
Quassinoids are known to exert their biological effects through the modulation of key signaling pathways, including the NF-κB and MAPK pathways, which are critical in both inflammation and cancer.
NF-κB Signaling Pathway
The NF-κB signaling cascade is a central regulator of inflammation and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, a cascade of phosphorylation events leads to the degradation of the inhibitory protein IκBα, allowing the p65/p50 dimer to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes. Quassinoids like Brusatol have been shown to inhibit the NF-κB pathway.[1]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling route involved in cell proliferation, differentiation, and apoptosis. The pathway consists of a cascade of kinases, including ERK, JNK, and p38 MAPK, which are activated by various extracellular stimuli. Dysregulation of this pathway is common in cancer. Brusatol has been shown to activate the JNK and p38 MAPK pathways, which can lead to apoptosis in cancer cells.[1]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of a compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, PANC-1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compounds (this compound, Brusatol, Quassin) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This model is used to evaluate the in vivo anti-inflammatory activity of compounds.
Materials:
-
Male Wistar rats or Swiss mice
-
Carrageenan solution (1% in saline)
-
Test compounds (this compound, Brusatol, Quassin)
-
Positive control (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or calipers
Procedure:
-
Acclimatize animals for at least one week.
-
Fast the animals overnight before the experiment.
-
Administer the test compounds, positive control, or vehicle orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness at 0, 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer or calipers.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
References
- 1. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]
- 2. Quassin alters the immunological patterns of murine macrophages through generation of nitric oxide to exert antileishmanial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Picrasinoside A: A Guide for Laboratory Professionals
For Immediate Reference: Picrasinoside A should be treated as a cytotoxic and hazardous compound. All disposal procedures must adhere to institutional, local, state, and federal regulations for hazardous waste.
This document provides essential safety and logistical information for the proper disposal of this compound, a quassinoid compound known for its cytotoxic properties. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is a member of the quassinoid family of natural products, many of which exhibit significant cytotoxicity.[1][2] Due to its potential to be toxic to cells, it must be handled with care to prevent exposure.[3]
Required Personal Protective Equipment (PPE) when handling this compound and its waste:
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. |
| Lab Coat | Disposable, solid-front, back-closing gown. | Protects from spills and contamination. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes and aerosols. |
| Respiratory | A NIOSH-approved respirator may be necessary for handling powders or creating aerosols. Consult your institution's safety officer. | Prevents inhalation of hazardous particles. |
Waste Segregation and Containment
Proper segregation of cytotoxic waste is critical to ensure it is handled and disposed of correctly.[4]
-
Solid Waste: All disposable items contaminated with this compound, such as gloves, gowns, bench paper, and pipette tips, must be placed in a designated, leak-proof, and puncture-resistant container. This container must be clearly labeled as "Cytotoxic Waste" or "Chemotherapeutic Waste" with the appropriate hazard symbols.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a dedicated, shatter-proof, and leak-proof container. This container must also be clearly labeled as "Cytotoxic Liquid Waste" and include the chemical name.
-
Sharps Waste: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated, puncture-proof sharps container that is also labeled as "Cytotoxic Sharps."
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the contamination and prevent exposure.
| Spill Size | Procedure |
| Small Spill (<5 mL or <5 g) | 1. Alert personnel in the immediate area. 2. Wear appropriate PPE (double gloves, gown, eye protection). 3. Absorb the spill with an absorbent pad or material. 4. Clean the area with a suitable decontaminating solution (e.g., 10% sodium hypochlorite (B82951) solution), followed by a rinse with water. 5. All cleanup materials must be disposed of as cytotoxic solid waste. |
| Large Spill (>5 mL or >5 g) | 1. Evacuate the area immediately and restrict access. 2. Alert your institution's Environmental Health and Safety (EHS) department. 3. Do not attempt to clean up a large spill without proper training and equipment. |
Disposal Procedures
The recommended method for the final disposal of cytotoxic waste is high-temperature incineration by a licensed hazardous waste disposal facility.[5]
Step-by-Step Disposal Workflow:
-
Preparation for Disposal:
-
Ensure all waste containers are securely sealed and properly labeled.
-
Decontaminate the exterior of the waste containers before removal from the laboratory.
-
-
Storage:
-
Store sealed cytotoxic waste containers in a designated, secure area away from general laboratory traffic.
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
-
-
Collection and Transport:
-
Arrange for the collection of the cytotoxic waste by your institution's EHS department or a certified hazardous waste contractor.
-
Do not dispose of this compound waste down the drain or in the regular trash.
-
Chemical Inactivation (Cautionary Note):
While chemical degradation can be a method for inactivating some cytotoxic drugs, specific protocols for this compound or other quassinoids are not well-established in scientific literature.[6] The use of strong oxidizing agents like sodium hypochlorite has been effective for other classes of cytotoxic compounds.[6] However, attempting chemical inactivation without validated procedures can be dangerous and may produce other hazardous byproducts. Therefore, chemical inactivation of this compound is not recommended unless a validated protocol is available and approved by your institution's safety committee.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound waste.
Caption: Decision-making process for responding to a this compound spill.
References
- 1. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. hse.gov.uk [hse.gov.uk]
- 4. safework.nsw.gov.au [safework.nsw.gov.au]
- 5. osha.gov [osha.gov]
- 6. Chemical degradation of wastes of antineoplastic agents. 2: Six anthracyclines: idarubicin, doxorubicin, epirubicin, pirarubicin, aclarubicin, and daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Handling Guidelines for Picrasinoside A
Disclaimer: No specific Safety Data Sheet (SDS) for Picrasinoside A is currently available. The following guidelines are based on the general properties of quassinoids, the class of compounds to which this compound belongs, and the available safety information for related compounds such as Quassin. Quassinoids are noted for their biological potency and potential toxicity.[1] Therefore, it is crucial to handle this compound with a high degree of caution in a laboratory setting.
Hazard Identification and Precautionary Measures
Based on the safety data for the related quassinoid, Quassin, this compound should be considered hazardous.[2] Potential hazards include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Eye Irritation: Causes serious eye irritation.[2]
Due to these potential hazards, all personnel must be trained in the proper handling of potent compounds before working with this compound.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling this compound to minimize exposure:
| PPE Category | Specific Recommendations |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) inspected prior to use. |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. |
| Skin and Body Protection | A lab coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially when handling the compound in powdered form or when there is a risk of aerosolization. |
Handling Procedures
Safe handling practices are essential to prevent contamination and exposure.
-
Ventilation: All work with this compound, particularly when handling the solid form, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoiding Contamination: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.
-
Spill Management: In the event of a spill, ensure the area is well-ventilated. Wear appropriate PPE and clean the spill using an absorbent material. Collect the waste in a sealed container for proper disposal.
First Aid Measures
In case of exposure, immediate action is critical:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
After Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.
-
After Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
After Swallowing: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Storage and Disposal
Proper storage and disposal are crucial for safety and environmental protection.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations. Do not dispose of it with household garbage or allow it to enter the sewage system.[2]
Operational Workflow for Handling this compound
The following diagram outlines the procedural steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
